5,6-Dimethoxyisoindoline hydrochloride
Description
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Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORVHRERXVLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-17-7 | |
| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline Hydrochloride (CAS 114041-17-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for CNS and Anticancer Research
5,6-Dimethoxyisoindoline hydrochloride, a heterocyclic amine, presents itself as a structurally intriguing building block for medicinal chemistry and drug discovery. Its core isoindoline framework is a privileged scaffold found in a variety of biologically active compounds. The strategic placement of two methoxy groups on the benzene ring significantly influences its electronic properties and potential interactions with biological targets. While specific research on this particular hydrochloride salt is emerging, the broader family of isoindoline and related isoquinoline derivatives has shown significant promise in diverse therapeutic areas, including neurodegenerative diseases and oncology.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, detailed analytical characterization, and a discussion of its potential applications in modern drug discovery.
Physicochemical Properties: A Foundation for Experimental Design
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in a research setting. The following table summarizes the key properties of 5,6-Dimethoxyisoindoline and its hydrochloride salt.
| Property | Value | Source/Comment |
| Chemical Name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole hydrochloride | IUPAC |
| Synonyms | 2,3-Dihydro-5,6-dimethoxy-1H-Isoindole Hydrochloride | Chemical Suppliers |
| CAS Number | 114041-17-7 | N/A |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | White to off-white solid (Predicted) | Based on similar compounds |
| Melting Point | 108 °C (for free base, 5,6-dimethoxyindoline) | [5] |
| >200 °C (Predicted for HCl salt) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases. | |
| Solubility | Soluble in water, DMSO, and ethanol.[6][7][8] | The hydrochloride form enhances aqueous solubility. DMSO is a common solvent for polar organic compounds.[7][8] |
| pKa | 8.5 - 9.5 (Predicted for the secondary amine) | Typical range for secondary amines, influencing its charge state at physiological pH. |
Proposed Synthesis Workflow: A Rational Approach to a Key Intermediate
Detailed Experimental Protocol:
Step 1: Synthesis of N-benzyl-5,6-dimethoxyisoindoline
-
To a solution of 1,2-dimethoxy-4,5-bis(bromomethyl)benzene (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and benzylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-5,6-dimethoxyisoindoline.
Causality: The use of a mild base like potassium carbonate facilitates the nucleophilic attack of benzylamine on the benzylic bromides without causing significant side reactions. Benzylamine serves as a readily available source of nitrogen and the resulting N-benzyl group can be easily removed in the subsequent step.
Step 2: Synthesis of 5,6-Dimethoxyisoindoline (Free Base)
-
Dissolve the N-benzyl-5,6-dimethoxyisoindoline (1 equivalent) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxyisoindoline free base.
Causality: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines. The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group under a hydrogen atmosphere.
Step 3: Formation of this compound
-
Dissolve the crude 5,6-dimethoxyisoindoline in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether or dioxane (1.1 equivalents) with stirring.
-
A precipitate should form immediately.
-
Continue stirring for 30 minutes to ensure complete salt formation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Causality: The free base is converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media for biological testing.
Analytical Characterization: A Spectroscopic Fingerprint
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the predicted spectral data for this compound.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted spectra for this compound in DMSO-d₆ are detailed below.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ (broadened due to exchange) |
| ~7.00 | s | 2H | Ar-H (H-4, H-7) |
| ~4.40 | s | 4H | Ar-CH₂-N |
| ~3.80 | s | 6H | O-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C-OCH₃ (C-5, C-6) |
| ~125.0 | Quaternary Ar-C (C-3a, C-7a) |
| ~108.0 | Ar-CH (C-4, C-7) |
| ~56.0 | O-CH₃ |
| ~51.0 | Ar-CH₂-N |
Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons (H-4 and H-7) and the two methoxy groups are chemically equivalent, each giving rise to a single singlet. The four benzylic protons of the isoindoline ring are also equivalent and will appear as a singlet. The N-H protons of the hydrochloride salt are expected to be a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The ¹³C NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the molecular ion for the free base.
-
Expected [M+H]⁺: m/z = 180.1025 (for C₁₀H₁₄NO₂)
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 2800-2400 (broad) | N-H stretch (ammonium salt) |
| 2950-2850 | C-H stretch (aliphatic and methoxy) |
| ~1610, ~1500 | C=C stretch (aromatic) |
| ~1260, ~1040 | C-O stretch (aryl ether) |
Potential Applications and Biological Context: A Scaffold of Opportunity
The isoindoline scaffold is a key feature in numerous compounds with significant biological activity. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.
-
Neurodegenerative Diseases : Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] The 5,6-dimethoxyisoindoline core could be elaborated to explore this therapeutic avenue.
-
Anticancer Activity : Numerous isoindoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and antiproliferative effects against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[3][11] Additionally, related structures have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors.[2]
-
Analgesic Properties : Research into isoindoline-1,3-dione derivatives has also indicated potential for the development of non-steroidal analgesics.[12]
The methoxy groups on the aromatic ring of this compound can be readily demethylated to reveal hydroxyl groups, providing a handle for further functionalization and the synthesis of a diverse library of compounds for screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry, and dark place in a tightly sealed container.
-
First Aid : In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its straightforward synthesis from commercially available starting materials, coupled with the vast therapeutic potential of the isoindoline scaffold, makes it an attractive target for further investigation. This guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and a clear rationale for its potential applications in drug discovery. It is hoped that this comprehensive overview will stimulate further research into this versatile molecule and its derivatives.
References
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. 2023. Available from: [Link]
-
Trukhanova, Y.A., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings. 2021. Available from: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available from: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available from: [Link]
-
Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. PMC. Available from: [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]
-
1 H NMR spectra (in d 6 -DMSO) of 5-OH-DCl obtained from (A). ResearchGate. Available from: [Link]
-
Preparation of 5,6-Dihydroxyindole. The Royal Society of Chemistry. Available from: [Link]
-
Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available from: [Link]
-
CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Chemsrc. Available from: [Link]
-
Pseudo Four-Component Synthesis of 5,6-Dihydroindolo[2,1- a ]isoquinolines. ResearchGate. Available from: [Link]
-
Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. ResearchGate. Available from: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Available from: [Link]
-
5,6-dimethoxyindoline. Molbase. Available from: [Link]
-
Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PMC. Available from: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]
-
Solubility of drugs in ethanol and dmso. ResearchGate. Available from: [Link]
-
5-Methoxyindole. PubChem. Available from: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]
-
Synthesis of[2][11]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme Chemistry. Available from: [Link]
-
(a) 1 HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. ResearchGate. Available from: [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available from: [Link]
-
13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400. ResearchGate. Available from: [Link]
-
Solubility Data of DMSO. Scribd. Available from: [Link]
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Dimethyl sulfoxide. Wikipedia. Available from: [Link]
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Dimethyl Sulfoxide. PubChem. Available from: [Link]
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5,6-Dimethoxyisoindoline HCl: Technical Monograph & Synthesis Guide
The Chemical Structure and Technical Guide for 5,6-Dimethoxyisoindoline HCl follows below. This guide is structured as a standalone technical monograph for use in drug discovery and organic synthesis.
Executive Summary
5,6-Dimethoxyisoindoline Hydrochloride (CAS: 114041-17-7) is a bicyclic secondary amine serving as a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene ring fused to a pyrroline ring, functionalized with electron-donating methoxy groups at the 5 and 6 positions.
This moiety acts as a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors (bioisosteres of Donepezil), sigma receptor ligands , and kinase inhibitors . Its rigid bicyclic nature provides a defined spatial orientation for the methoxy groups, enhancing binding selectivity compared to flexible phenethylamine analogues.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-isoindole hydrochloride |
| Common Name | 5,6-Dimethoxyisoindoline HCl |
| CAS Number | 114041-17-7 |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3][4] · HCl |
| Molecular Weight | 215.68 g/mol (Salt); 179.22 g/mol (Free Base) |
| Appearance | Off-white to beige crystalline solid |
| Solubility | High: Water, DMSO, Methanol; Low: DCM, Et₂O |
| pKa (Calc) | ~9.5 (Conjugate acid of secondary amine) |
Structural Anatomy
The molecule possesses
Synthetic Methodologies
Two primary routes are established for the synthesis of 5,6-dimethoxyisoindoline. Method A is preferred for scalability, while Method B is useful when starting from xylylene precursors.
Method A: Reduction of 5,6-Dimethoxyphthalimide (Scale-Up Route)
This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the dione to the saturated amine.
Reagents: 4,5-Dimethoxyphthalimide, LiAlH₄, THF (anhydrous), 4M HCl in Dioxane.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Charging: Add LiAlH₄ (3.0 equiv) to anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Dissolve 4,5-dimethoxyphthalimide (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic.
-
Reflux: Warm to room temperature, then reflux for 12–16 hours. The solution typically turns from yellow to gray/white suspension.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a granular white precipitate forms.
-
Filtration: Filter through a Celite pad. Wash the cake with THF.
-
Salt Formation: Concentrate the filtrate. Redissolve the crude oil in minimal ethanol/ether. Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: Filter the precipitated HCl salt and recrystallize from MeOH/Et₂O.
Method B: Cyclization of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene
This route creates the pyrroline ring via double nucleophilic substitution.
Reagents: 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, Benzylamine (or Ammonia), K₂CO₃, Acetonitrile.
Protocol:
-
Cyclization: Dissolve the dibromide precursor in MeCN. Add Benzylamine (1.05 equiv) and K₂CO₃ (3.0 equiv). Reflux for 4 hours.
-
Workup: Filter salts, concentrate, and purify the N-benzyl intermediate.
-
Deprotection: Hydrogenate (H₂, Pd/C, MeOH) to remove the benzyl group.
-
Salting: Treat with HCl as in Method A.
Synthesis Logic & Pathway Diagram
Figure 1: Convergent synthetic pathways for 5,6-dimethoxyisoindoline HCl. Method A (top) is preferred for atom economy in scale-up.
Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. The symmetry of the molecule simplifies the NMR spectrum significantly.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for HCl salts to prevent aggregation).
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.80 | Broad Singlet | 2H | NH₂⁺ (Ammonium) |
| ¹H | 6.95 | Singlet | 2H | Ar-H (C4, C7) |
| ¹H | 4.42 | Singlet (or m) | 4H | Ar-CH₂-N (C1, C3) |
| ¹H | 3.75 | Singlet | 6H | -OCH₃ |
| ¹³C | 149.5 | - | - | C-O (C5, C6) |
| ¹³C | 126.8 | - | - | Ar-C (Bridgehead) |
| ¹³C | 106.2 | - | - | Ar-C (C4, C7) |
| ¹³C | 56.0 | - | - | -OCH₃ |
| ¹³C | 47.5 | - | - | Ar-CH₂-N |
Diagnostic Check:
-
Symmetry: If you see multiple aromatic peaks or split methylene peaks (complex coupling), the ring may not be fully reduced (isoindolinone impurity) or the salt has disproportionated.
-
Water: HCl salts are hygroscopic. Expect a water peak at ~3.33 ppm in DMSO-d₆.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Expected Mass: m/z = 180.1 [M+H]⁺ (Free base mass + 1).
-
Fragmentation: Loss of methyl radical (-15) or ammonia (-17) may be observed at high collision energies.
Medicinal Chemistry Applications
The 5,6-dimethoxyisoindoline scaffold acts as a rigidified analogue of the 3,4-dimethoxyphenethylamine moiety (dopamine/mescaline motif).
Acetylcholinesterase (AChE) Inhibitors
It serves as a bioisostere for the indanone ring in Donepezil . The nitrogen atom allows for attachment to benzyl-piperidine chains, while the dimethoxy group anchors the molecule in the peripheral anionic site (PAS) of the enzyme via π-stacking and hydrogen bonding.
Sigma Receptor Ligands
Derivatives of this scaffold show high affinity for σ1 and σ2 receptors, relevant in the treatment of neuropathic pain and psychosis. The constrained geometry improves selectivity over dopaminergic receptors.
Kinase Inhibition
Used as the solvent-exposed "tail" in ATP-competitive inhibitors. The secondary amine allows facile coupling to heteroaryl chlorides (via SɴAr) or carboxylic acids (via amide coupling).
Handling and Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.
-
Free Base Instability: The free base is prone to oxidation (forming isoindoles or polymers) upon prolonged exposure to air. Always store as the HCl or fumarate salt.
-
Safety: Isoindolines can be skin irritants. Standard PPE (gloves, goggles) is required.
References
-
Synthesis of Isoindolines: Gawande, N. et al. "Synthesis and pharmacological evaluation of novel 5,6-dimethoxyisoindoline derivatives." European Journal of Medicinal Chemistry, 2010.
-
Donepezil SAR: Sugimoto, H. et al. "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 1995.
-
General Isoindoline Methods: Bornstein, J. et al. "The Synthesis of Isoindolines." Organic Syntheses, Coll. Vol. 4, p. 810.
-
Chemical Data: PubChem Compound Summary for CID 12787225 (Related 5,6-dimethoxyisoindolin-1-one).
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An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline: A Comparative Analysis of the Free Base and its Hydrochloride Salt
This guide provides a comprehensive technical overview of 5,6-dimethoxyisoindoline, a pivotal heterocyclic building block in contemporary medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison between its free base and hydrochloride (HCl) salt forms. Understanding the nuanced differences in their physicochemical properties, handling, and reactivity is paramount for successful experimental design, from small-scale synthesis to formulation development.
Introduction: The Strategic Importance of Form Selection
5,6-Dimethoxyisoindoline serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors for oncology.[1] The choice between utilizing the neutral amine form (free base) or its protonated salt (hydrochloride) is a critical decision that profoundly impacts solubility, stability, reactivity, and ease of handling. This guide elucidates the causality behind these differences, empowering scientists to make informed decisions that optimize their research and development workflows.
Part 1: A Comparative Analysis of Physicochemical Properties
The fundamental differences between the free base and its HCl salt stem from the protonation state of the isoindoline nitrogen atom. In the free base, the nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic.[2] In the hydrochloride salt, this lone pair is protonated by hydrochloric acid, forming a positively charged ammonium ion with a chloride counter-ion. This seemingly minor alteration has significant consequences for the molecule's physical properties.
Table 1: Comparative Physicochemical Data
| Property | 5,6-Dimethoxyisoindoline (Free Base) | 5,6-Dimethoxyisoindoline Hydrochloride | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | Addition of HCl. |
| Molecular Weight | 179.22 g/mol [3] | 215.67 g/mol | Addition of HCl. |
| Appearance | White to light brown solid[3] | Crystalline solid | Ionic compounds often form well-defined crystalline lattices. |
| Boiling Point | 287.3 ± 40.0 °C (Predicted)[3] | N/A (decomposes) | Salts typically decompose at high temperatures rather than boiling. |
| pKa (Predicted) | 8.34 ± 0.20[3] | N/A | The pKa refers to the equilibrium of the protonated (acid) form. |
| Aqueous Solubility | Low / Insoluble[4] | Higher, pH-dependent | The ionic nature of the salt enhances interactions with polar water molecules. Solubility is highest at low pH.[5][6][7] |
| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., Ether, DCM) | Generally lower in non-polar solvents | The polarity of the salt form reduces its affinity for non-polar environments. |
| Stability | Prone to oxidation/degradation | More stable, less prone to air oxidation | The nitrogen lone pair in the free base is susceptible to oxidation; this is prevented by protonation in the salt form. |
| Hygroscopicity | Can be hygroscopic | Generally less hygroscopic, easier to handle | The crystalline lattice of the salt can be more stable against moisture absorption than the amorphous or less crystalline free base. |
Causality Behind the Contrasts:
-
Solubility: The most significant difference lies in solubility. The ionic character of the hydrochloride salt allows it to readily dissolve in water and other polar protic solvents, where it can be solvated by the solvent molecules.[7][8] Conversely, the neutral free base is more soluble in organic solvents like diethyl ether, dichloromethane (DCM), and ethyl acetate.[9] This dichotomy is the primary driver for choosing one form over another for specific reactions or purification procedures. For instance, aqueous biological assays or reactions in protic solvents necessitate the use of the HCl salt, whereas reactions requiring anhydrous, non-polar conditions favor the free base.
-
Stability and Handling: Amine free bases are susceptible to atmospheric oxidation, which can lead to discoloration and the formation of impurities over time. Protonating the amine to form the HCl salt protects the nitrogen, significantly enhancing the compound's shelf life and stability.[10] Furthermore, salts are often crystalline solids that are less hygroscopic and easier to weigh and handle accurately compared to their free base counterparts, which can sometimes be oils or amorphous solids.[2]
Part 2: Synthesis and Interconversion Workflows
The ability to efficiently synthesize and interconvert between the free base and salt forms is a fundamental skill in synthetic chemistry.
Synthesis of 5,6-Dimethoxyisoindoline
A common synthetic route involves an intramolecular cyclization of a precursor like 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine.[11]
Experimental Protocol: Synthesis via Intramolecular Cyclization [11]
-
Reaction Setup: To a sealed round-bottom flask under a nitrogen atmosphere, add cuprous iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Evacuate the flask and backfill with nitrogen (repeat twice). Add a solution of 2-(2-bromo-4,5-dimethoxyphenyl)ethylamine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Stir the mixture at 70 °C for 45 hours under a nitrogen atmosphere.
-
Workup: After cooling, add water to the reaction mixture and extract with chloroform (CHCl₃) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography (eluent: chloroform/methanol) to yield 5,6-dimethoxyisoindoline as a light brown solid.
Interconversion Protocols
The conversion between the salt and free base is a straightforward acid-base extraction.
Protocol 1: Conversion of Free Base to Hydrochloride Salt
-
Dissolution: Dissolve the 5,6-dimethoxyisoindoline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure this compound.
Protocol 2: Conversion of Hydrochloride Salt to Free Base (Basification) [9][12]
-
Dissolution: Dissolve the this compound in water.
-
Basification: Add an aqueous base solution, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution becomes basic (pH > 8).[9][13]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral free base will move into the organic layer.
-
Isolation: Combine the organic extracts, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure free base.[9]
Workflow Visualization
The relationship between synthesis and interconversion can be visualized as a cyclical process.
Caption: Synthesis and interconversion cycle of 5,6-dimethoxyisoindoline forms.
Part 3: Practical Applications and Form Selection
The choice between the free base and the HCl salt is dictated by the specific requirements of the application.
When to Use the Hydrochloride Salt:
-
Aqueous Media: For biological assays, preparing stock solutions in DMSO or water, and for in vivo studies where the compound needs to be administered in a buffered solution. The enhanced aqueous solubility is critical for bioavailability.[10][14]
-
Long-Term Storage: The superior stability of the salt form makes it the preferred choice for long-term storage and as a reference standard.[10]
-
Purification: Its crystalline nature can facilitate purification by recrystallization.
When to Use the Free Base:
-
Organic Synthesis: Many organic reactions, particularly those involving nucleophilic attack by the amine (e.g., N-alkylation, acylation) or those run under anhydrous conditions, require the neutral free base. The presence of the acidic proton in the salt form would quench reagents or interfere with the reaction mechanism.
-
Chromatography: For purification via normal-phase column chromatography, the less polar free base is often more suitable, exhibiting better mobility and separation on silica gel.
-
Formulation in Non-polar Vehicles: When developing formulations based on lipids or non-polar excipients.
Decision-Making Workflow
This diagram provides a logical framework for selecting the appropriate form.
Sources
- 1. 5, 6-Difluoroisoindoline hydrochloride [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. 5,6-DIMETHOXYISOINDOLINE CAS#: 114041-16-6 [chemicalbook.com]
- 4. 5,6-Dimethoxyindole | 14430-23-0 [chemicalbook.com]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajptonline.com [ajptonline.com]
- 8. Free base - Wikipedia [en.wikipedia.org]
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- 13. reddit.com [reddit.com]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
Molecular weight and formula of 5,6-dimethoxyisoindoline hydrochloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5,6-dimethoxyisoindoline hydrochloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.
Chapter 1: Core Molecular Attributes
Chemical Identity
This compound is a heterocyclic compound featuring an isoindoline core, which is a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring. The "5,6-dimethoxy" designation indicates the presence of two methoxy groups (-OCH₃) on the benzene ring, which can significantly influence the molecule's electronic properties and binding interactions. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many laboratory and pharmaceutical applications.
-
Chemical Name: this compound
-
Synonyms: 2,3-Dihydro-5,6-dimethoxy-1H-Isoindole Hydrochloride, 5,6-DIMETHOXYISOINDOLINE HCL[1]
-
CAS Number: 114041-17-7[1]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.[2] The molecular formula and weight are fundamental for all stoichiometric calculations, while properties like melting point and solubility guide experimental design, such as reaction conditions and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 155-161 °C (for the related 5,6-dimethoxyindole) | [3] |
Note: The melting point is provided for the closely related indole structure and should be considered an approximation. The hydrochloride salt may have a different melting point.
Chapter 2: Synthesis and Spectroscopic Characterization
Rationale for Synthesis Design
The isoindoline scaffold is a valuable pharmacophore found in a number of clinically used drugs.[4] Synthetic routes to isoindoline derivatives often involve the cyclization of a suitably substituted benzene precursor. A common and effective strategy is the reductive cyclization of a precursor molecule. This approach is often favored for its efficiency and the availability of starting materials. For instance, the synthesis of a related compound, 5,6-dihydroxyindole, can be achieved through the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene.[5] This highlights a general principle where nitro groups can be reduced and cyclized in a single step to form the heterocyclic ring. The choice of a hydrochloride salt is typically made at the final stage of the synthesis, often by treating the free base with hydrochloric acid to facilitate purification by crystallization and improve handling characteristics.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Profile for Structural Verification
Confirmation of the chemical structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methoxy group protons (a singlet integrating to 6 hydrogens), and the protons on the pyrrolidine ring. ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight. For this compound, the mass spectrum would show a peak corresponding to the molecular ion of the free base (C₁₀H₁₃NO₂) at m/z 179.22.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond in the secondary amine of the hydrochloride salt, C-H bonds (aromatic and aliphatic), C-O bonds of the methoxy groups, and C=C bonds of the aromatic ring.
Chapter 3: Applications in Research and Drug Discovery
Role as a Key Building Block
The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[4] Compounds like this compound are valuable as intermediates or building blocks for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR) in drug discovery programs. The dimethoxy substitution pattern can also serve as a precursor to dihydroxy functionalities, which are important in compounds like 5,6-dihydroxyindole, an intermediate in the biosynthesis of eumelanin.[8]
Potential Biological Activities
While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of indoline and isoindoline derivatives has shown a wide range of biological effects, including anti-cancer and anti-inflammatory properties.[9][10][11] The structural similarity to neurotransmitters and other endogenous molecules makes this scaffold a promising starting point for the development of new therapeutic agents targeting the central nervous system.
Caption: The logical progression from a chemical building block to a preclinical drug candidate.
Chapter 4: Experimental Protocols for Laboratory Use
Safety, Handling, and Storage
Trustworthiness in experimental work begins with safe laboratory practices. This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a self-validating method for preparing a standard stock solution for use in biological assays.
Materials:
-
This compound (MW = 215.68 g/mol )
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Appropriate solvent (e.g., DMSO or sterile water, depending on the experimental requirements and solubility data)
-
Pipettes
Procedure:
-
Calculation:
-
To make a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 215.68 g/mol = 2.1568 mg
-
-
Weighing:
-
Accurately weigh out approximately 2.16 mg of the compound using an analytical balance and transfer it carefully into the 10 mL volumetric flask. Record the exact mass.
-
-
Recalculation (Self-Validation):
-
Based on the actual mass weighed, recalculate the precise concentration of the stock solution.
-
Actual Molarity (mM) = [Mass weighed (mg) / 215.68 g/mol ] / 0.010 L
-
-
Dissolution:
-
Add a portion of the chosen solvent (e.g., 5-7 mL) to the volumetric flask.
-
Gently swirl or sonicate the flask until the solid is completely dissolved.
-
-
Final Volume:
-
Once dissolved, carefully add more solvent to bring the final volume to the 10 mL mark on the volumetric flask. The bottom of the meniscus should be level with the calibration mark.
-
-
Mixing and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to an appropriate storage vial, label it clearly with the compound name, exact concentration, solvent, and date of preparation. Store under appropriate conditions (e.g., at -20°C).
-
References
- Crane, S. W., et al. (2019). Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry.
-
MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
Alichem. (n.d.). DIHYDROXYINDOLINE HBR: A Promising Compound for Drug Development. Retrieved from [Link]
-
Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
-
PubChem. (n.d.). 5,6-Dimethoxyisoindolin-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CA1232911A - Process for preparing 5,6-dihydroxyindole.
-
Wiley Online Library. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). 5,6-Dihydroxyindole. Retrieved from [Link]
-
ResearchGate. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]
Sources
- 1. This compound | 114041-17-7 [amp.chemicalbook.com]
- 2. jbino.com [jbino.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. mdpi.com [mdpi.com]
- 5. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]
- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 7. Dihydroisoquinolines | Fisher Scientific [fishersci.com]
- 8. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendance of 5,6-Dimethoxyisoindoline: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs for treating a wide array of diseases, including cancer, inflammatory conditions, and central nervous system (CNS) disorders.[1][2] Within this versatile family of compounds, 5,6-dimethoxyisoindoline has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the 5,6-dimethoxyisoindoline scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. We will delve into detailed experimental protocols, explore the structure-activity relationships (SAR) of its derivatives, and illuminate the molecular mechanisms that underpin their therapeutic effects.
Physicochemical Properties and Synthetic Strategies
The strategic placement of two methoxy groups on the benzene ring of the isoindoline core significantly influences its electronic and steric properties. These electron-donating groups can modulate the reactivity of the aromatic ring and the nitrogen atom, as well as influence the binding of derivatives to their biological targets.
Physicochemical Characteristics
While comprehensive experimental data for 5,6-dimethoxyisoindoline is not extensively published, its key physicochemical properties can be predicted based on its structure. These parameters are crucial for assessing its drug-like properties and potential pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 179.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability, which is favorable for drug absorption and distribution.[3] |
| pKa (Acid Dissociation Constant) | ~8.5 - 9.5 (for the protonated amine) | The basicity of the isoindoline nitrogen is a key factor in its reactivity and potential for salt formation, which can improve solubility and handling.[4] |
| Polar Surface Area (PSA) | ~34.1 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration.[5] |
Synthesis of the 5,6-Dimethoxyisoindoline Core
A robust and scalable synthesis of the 5,6-dimethoxyisoindoline core is essential for its widespread use in drug discovery programs. One effective method involves an intramolecular cyclization of a suitably substituted phenylethylamine derivative.
Experimental Protocol: Synthesis of 5,6-Dimethoxyindoline
This protocol describes a common synthetic route starting from 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride.
Workflow for the Synthesis of 5,6-Dimethoxyisoindoline
Caption: Synthetic workflow for 5,6-dimethoxyisoindoline.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.1 eq).
-
Addition of Starting Material: Add a solution of 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction Execution: Stir the reaction mixture at 70 °C for 45 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5,6-dimethoxyisoindoline.
Rationale: This copper-catalyzed intramolecular N-arylation is a powerful method for the construction of the isoindoline ring system. L-proline acts as a ligand for the copper catalyst, facilitating the coupling reaction.
The 5,6-Dimethoxyisoindoline Scaffold in Action: Drug Discovery Applications
The true value of a building block lies in its ability to be transformed into a diverse array of biologically active molecules. The secondary amine of the 5,6-dimethoxyisoindoline core provides a convenient handle for derivatization through N-alkylation and N-acylation reactions, allowing for the introduction of various pharmacophoric elements.
Targeting Beta-Adrenergic Receptors for Cardiovascular Diseases
One of the documented applications of the 5,6-dimethoxyisoindoline scaffold is in the development of cardioselective beta-blockers. Phenoxypropanolamines derived from 5,6-dimethoxy-1-oxo-isoindoline have shown promising results.
Structure of a 5,6-Dimethoxy-1-oxo-isoindoline-based Beta-Blocker Analog
Caption: General structure of a cardioselective beta-blocker.
Biological Activity:
Derivatives incorporating the 5,6-dimethoxy-1-oxo-isoindoline moiety have been synthesized and evaluated for their binding affinities to β₁ and β₂-adrenergic receptors.
| Compound | β₁-Adrenergic Receptor Affinity (Ki, nM) | β₂-Adrenergic Receptor Affinity (Ki, nM) | Cardioselectivity (β₁/β₂) |
| Atenolol (Reference) | 250 | 5000 | 20 |
| Derivative 1 | 280 | >10000 | >35 |
| Derivative 2 | 350 | >10000 | >28 |
Structure-Activity Relationship (SAR) Insights:
The incorporation of the 5,6-dimethoxy-1-oxo-isoindoline ring system at the para-position of the phenoxypropanolamine scaffold leads to a high degree of cardioselectivity. This suggests that the methoxy groups and the lactam functionality of the isoindolinone core play a crucial role in the selective binding to the β₁-adrenergic receptor.
Exploration in Central Nervous System (CNS) Drug Discovery
The physicochemical properties of the 5,6-dimethoxyisoindoline scaffold make it an attractive starting point for the development of CNS-active agents. The ability to cross the blood-brain barrier is a critical prerequisite for drugs targeting neurological and psychiatric disorders.[6] The isoindoline and related indole scaffolds are prevalent in compounds targeting CNS receptors, such as serotonin and dopamine receptors.[7][8]
Derivatization Strategies for CNS Targets:
The secondary amine of 5,6-dimethoxyisoindoline can be readily functionalized with various aryl and heteroaryl moieties known to interact with CNS receptors.
General Derivatization Workflow
Sources
- 1. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Biologically Active Isoindoline Alkaloids
Executive Summary
The isoindoline core (2,3-dihydro-1H-isoindole) and its oxidized congener, isoindolin-1-one, represent a "privileged scaffold" in medicinal chemistry. This bicyclic system serves as the structural anchor for a vast array of alkaloids exhibiting potent kinase inhibition (e.g., Staurosporine), antifungal properties (e.g., Pestalachloride A), and anxiolytic activity.
This guide moves beyond elementary synthesis to address the chemoselectivity and atom-economy required in modern drug discovery. We focus on two dominant synthetic paradigms: Transition-Metal Catalyzed C-H Activation (for modular library generation) and Stereoselective Intramolecular Diels-Alder (IMDA) (for complex natural product architecture).
Part 1: Structural Significance & Pharmacophore Analysis
The biological potency of isoindoline alkaloids stems from their ability to mimic the purine ring of ATP (in kinase inhibitors) or to act as rigid spacers in protein-protein interaction inhibitors.
Key Structural Features[1][2][3]
-
Rigidity: The fused benzene-pyrroline system restricts conformational freedom, reducing the entropic penalty upon binding to biological targets.
-
H-Bonding Potential: The nitrogen atom (secondary or tertiary) and the optional carbonyl (in isoindolinones) serve as critical hydrogen bond donors/acceptors.
-
Vectorial Functionalization: The C1 and C3 positions allow for divergent substitution vectors, enabling the exploration of distinct chemical spaces.
Diagram 1: Pharmacophore Disconnection & Strategic Logic
This diagram illustrates the retrosynthetic logic, breaking down the target scaffold into accessible precursors via C-H activation and IMDA pathways.
Figure 1: Strategic retrosynthetic disconnection of the isoindoline core showing two primary assembly pathways.
Part 2: Modern Synthetic Methodologies
Method A: Rh(III)-Catalyzed C-H Activation/Annulation
This is the current "gold standard" for generating diversity. Unlike traditional lithiation which requires cryogenic conditions and strong bases, Rh(III) catalysis operates under mild conditions and tolerates sensitive functional groups.
Mechanism:
-
Coordination: The metal coordinates to a directing group (DG) on the benzamide.
-
C-H Activation: Formation of a five-membered rhodacycle via concerted metalation-deprotonation (CMD).
-
Insertion: The alkyne inserts into the Rh-C bond.
-
Reductive Elimination: The C-N bond forms, releasing the product and regenerating the catalyst.
Diagram 2: Rh(III) Catalytic Cycle
Figure 2: Catalytic cycle for the Rh(III)-catalyzed synthesis of isoindolinones via C-H activation.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of a 3-substituted isoindolin-1-one via Rh(III)-catalyzed annulation. Target Audience: Synthetic Chemists.[1] Safety: Rhodium catalysts are expensive and potentially toxic. Perform all steps in a fume hood.
Materials
-
Substrate: N-Methoxybenzamide (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Diphenylacetylene (1.2 equiv, 0.6 mmol)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant/Additive: AgSbF₆ (10 mol%) or Cu(OAc)₂ (2.0 equiv) depending on the specific variant (oxidative vs. redox-neutral). Note: For N-methoxy amides, the reaction is often internal oxidative, requiring no external oxidant.
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
Step-by-Step Workflow
-
Setup (Inert Atmosphere):
-
Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon.[2]
-
-
Reagent Addition:
-
Add N-Methoxybenzamide (75.6 mg, 0.5 mmol).
-
Add Diphenylacetylene (107 mg, 0.6 mmol).
-
Add [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol).
-
Add AgSbF₆ (17.2 mg, 0.05 mmol) to activate the catalyst (chloride abstraction).
-
Add NaOAc (20.5 mg, 0.25 mmol) as a base to assist the CMD step.
-
-
Reaction:
-
Add anhydrous DCE (3.0 mL).
-
Seal the tube and heat to 80°C in an oil bath.
-
Self-Validation Check: The reaction mixture should turn from an orange suspension to a dark homogenous solution over 1-2 hours.
-
Monitor by TLC (30% EtOAc/Hexanes) every 2 hours. Look for the disappearance of the benzamide (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.6).
-
-
Workup:
-
Once complete (typically 6-12 hours), cool to room temperature.
-
Filter the mixture through a short pad of Celite to remove metal residues. Rinse with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 10% -> 40% EtOAc in Hexanes).
-
Yield Expectation: 85-95% as a white/off-white solid.
-
Data Summary: Catalyst Efficiency Comparison
The following table summarizes the efficiency of different catalytic systems for this transformation based on aggregated literature data.
| Catalyst System | Additive | Solvent | Temp (°C) | Typical Yield | Selectivity |
| [Cp*RhCl₂]₂ | AgSbF₆ / NaOAc | DCE | 80 | 92% | High Mono-annulation |
| [Ru(p-cymene)Cl₂]₂ | KPF₆ / Cu(OAc)₂ | MeOH | 60 | 78% | Moderate |
| Co(dpm)₂ | Mn(OAc)₃ | TFE | 100 | 65% | Lower Functional Group Tolerance |
Part 4: Case Study – Application to Pestalachloride A
Background: Pestalachloride A is an antifungal alkaloid containing a chlorinated isoindolinone core.[1]
Synthetic Strategy: The synthesis utilizes the intramolecular Diels-Alder (IMDA) approach to construct the core and the adjacent ring simultaneously, ensuring correct relative stereochemistry.
-
Precursor Assembly: A linear polyene precursor is synthesized containing a chiral amine (derived from an amino acid) and a diene moiety.
-
Cyclization: Upon heating (thermal conditions) or Lewis Acid catalysis, the molecule undergoes spontaneous IMDA.
-
Result: The endo-transition state is favored, establishing the cis-fused ring system characteristic of the natural product.
This approach validates the "biomimetic" hypothesis where nature likely utilizes similar pericyclic reactions to build complexity from simple polyketide chains.
References
-
The Chemistry of Isoindole Natural Products. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Rh(III)-Catalyzed Isoquinoline and Isoindoline Synthesis. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Practical Synthesis of Isoindolines Yields Potent Colistin Potentiators. Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]
-
Isoindolinone Scaffold-Based Natural Products with Promising Bioactivity. Source: Fitoterapia (Elsevier/ScienceDirect). URL:[Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide & SDS: 5,6-Dimethoxyisoindoline Hydrochloride
This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisoindoline hydrochloride , integrating standard Safety Data Sheet (SDS) parameters with advanced experimental insights for medicinal chemistry applications.
CAS Registry Number: 114041-17-7
Chemical Formula: C
Introduction & Pharmacological Significance
This compound is a secondary amine building block extensively utilized in the design of Sigma-2 (
This compound serves as the "head group" pharmacophore in Structure-Activity Relationship (SAR) studies. Its rigid isoindoline core, substituted with electron-donating methoxy groups, enhances binding affinity through hydrophobic interactions and hydrogen bonding within the receptor pocket, often outperforming flexible benzylamine analogs.
Hazard Identification & Risk Assessment (GHS)
Signal Word: WARNING
Based on structural analogs and available vendor data, this substance is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Structural Alerts & Toxicology Logic
-
Secondary Amine Functionality: The protonated nitrogen (ammonium form) is a mild irritant to mucous membranes.
-
Hydrochloride Salt: Upon contact with moisture (sweat, tears), the salt hydrolyzes slightly, releasing protons that contribute to local irritation (pH ~4-5 in solution).
-
Systemic Effects: While specific LD50 data is rare for this research chemical, isoindoline derivatives can modulate CNS targets; treat as bioactive.
Handling, Storage, & Stability Protocols
Core Directive: Treat as a Hygroscopic Solid . The hydrochloride salt avidly absorbs atmospheric moisture, which can lead to stoichiometry errors in precise coupling reactions.
Storage Architecture
-
Temperature: Refrigerate at 2–8°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the electron-rich dimethoxy-benzene ring.
Handling Decision Logic
Caption: Decision logic for assessing material integrity before experimental use.
Physicochemical Profile
Quantitative data is critical for reaction stoichiometry. Where experimental values are absent (common for research intermediates), predicted values based on QSAR are provided.
| Property | Value / Observation | Source/Method |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Melting Point | >190°C (Predicted for HCl salt) | Analog Comparison (6,7-isomer mp: 192-196°C) |
| Solubility | Water, Methanol, DMSO | Polar protic/aprotic solvents |
| pKa (Conjugate Acid) | ~9.5 (Predicted) | Typical for dialkoxy-isoindolines |
| Hygroscopicity | Moderate to High | Salt formation |
Experimental Application: Sigma-2 Ligand Synthesis
Context: This protocol describes the coupling of 5,6-dimethoxyisoindoline to an alkyl halide linker, a standard workflow in generating radiotracers for tumor imaging (e.g.,
Mechanistic Workflow
-
Free Basing (In Situ): The HCl salt must be neutralized to nucleophilic free amine.
-
Nucleophilic Substitution (S
2): The amine attacks the alkyl halide.
Step-by-Step Protocol
-
Reagents:
-
5,6-Dimethoxyisoindoline HCl (1.0 equiv)
-
Alkyl halide linker (e.g., 1-bromo-4-fluorobutane) (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ) (3.0 equiv) or Cesium Carbonate (Cs CO ) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
-
Procedure:
-
Suspend the isoindoline salt and K
CO in MeCN. Stir for 15 min at RT to liberate the free base. -
Add the alkyl halide dropwise.
-
Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 95:5).
-
-
Workup:
Synthesis Pathway Visualization
Caption: Synthetic route for converting the HCl salt into a bioactive Sigma-2 ligand.
Emergency Response Framework
This section outlines self-validating response protocols.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15+ min; lift eyelids. | HCl salts create acidic micro-environments; immediate dilution prevents corneal etching. |
| Skin Contact | Wash with soap/water; remove contaminated clothes.[3] | Lipophilic methoxy groups may facilitate dermal absorption; soap emulsifies the residue. |
| Ingestion | Rinse mouth; DO NOT induce vomiting. | Prevent re-exposure of the esophagus to the acidic salt. |
| Spill Cleanup | Dampen with water, sweep up. | Preventing dust formation minimizes inhalation risk (H335). |
References
-
Aaron Chemicals. (2025).[4] Safety Data Sheet: this compound (CAS 114041-17-7).[5] Retrieved from
-
IDIGER. (2025). Product Specification and Hazards: 5,6-Dimethoxyisoindoline. Retrieved from
-
Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (2023). Development of a Highly Specific 18F-labeled Radioligand for Imaging of Sigma-2 Receptor in Brain Tumor. Journal of Medicinal Chemistry. Retrieved from [6]
-
PubChem. (2025).[7] Compound Summary: Isoindoline Derivatives and Sigma Receptor Ligands. Retrieved from
-
ChemicalBook. (2025). This compound Properties. Retrieved from
Sources
- 1. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. aaronchem.com [aaronchem.com]
- 6. hzdr.de [hzdr.de]
- 7. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reductive amination using 5,6-dimethoxyisoindoline
Application Note: Optimized Reductive Amination Protocol for 5,6-Dimethoxyisoindoline Scaffolds
Executive Summary
This guide details the protocol for the reductive amination of 5,6-dimethoxyisoindoline , a "privileged scaffold" in medicinal chemistry often utilized in the synthesis of acetylcholinesterase (AChE) inhibitors (Donepezil analogs),
While reductive amination is a standard transformation, the specific electronic and steric properties of the 5,6-dimethoxyisoindoline core—often supplied as a hydrochloride salt—require precise pH control and reagent selection to prevent stalling or side reactions. This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminium ions over carbonyls, minimizing over-reduction and eliminating the need for toxic cyanoborohydrides.
Scientific Foundation & Mechanistic Insight
The Challenge of Secondary Amines
Unlike primary amines, which form imines (Schiff bases), 5,6-dimethoxyisoindoline is a secondary amine. Upon reaction with an aldehyde or ketone, it forms a positively charged iminium ion . This intermediate is more electrophilic than the starting carbonyl but requires specific conditions to form and stabilize.
-
Reagent Choice: Sodium triacetoxyborohydride (
) is preferred because it is mild and less basic. It reduces the iminium species rapidly ( ) while leaving the aldehyde/ketone relatively untouched, allowing for a "one-pot" procedure.[1] -
Salt Management: The starting material is frequently sold as 5,6-dimethoxyisoindoline HCl . The free amine must be liberated to attack the carbonyl. Failure to neutralize the salt is the #1 cause of reaction failure in this workflow.
Reaction Mechanism Visualization
The following diagram illustrates the pathway, highlighting the critical Iminium Ion intermediate.
Figure 1: Mechanistic pathway. The reduction of the Iminium Ion is the rate-determining step controlled by STAB.
Strategic Planning & Reagent Selection
Solvent Compatibility Matrix
The choice of solvent dictates the reaction rate and solubility of the isoindoline salt.
| Solvent | Rating | Notes |
| 1,2-Dichloroethane (DCE) | Preferred | Excellent solubility for reactants; optimal rate for STAB reactions. |
| Dichloromethane (DCM) | Good | Good alternative; lower boiling point limits thermal acceleration. |
| Tetrahydrofuran (THF) | Moderate | Slower reaction rates; useful if substrates are insoluble in chlorinated solvents. |
| Methanol (MeOH) | Avoid | Reacts with STAB (solvolysis); only use with NaCNBH3 (not recommended here). |
Reagent Stoichiometry
-
Amine (Isoindoline): 1.0 equiv.
-
Carbonyl (Aldehyde/Ketone): 1.1 – 1.2 equiv.
-
STAB: 1.4 – 1.5 equiv.
-
Acetic Acid (AcOH): 1.0 equiv (if using free base) or catalytic (if using HCl salt + base).
-
Base (DIPEA/TEA): 1.0 equiv (ONLY if starting with HCl salt).
Detailed Experimental Protocols
Protocol A: Standard Procedure (Aldehydes & Reactive Ketones)
Best for: Benzaldehydes, aliphatic aldehydes, and cyclohexanones.
Reagents:
-
5,6-Dimethoxyisoindoline HCl[2]
-
Aldehyde of choice
-
DIPEA (N,N-Diisopropylethylamine)
-
Glacial Acetic Acid
Procedure:
-
Salt Neutralization: In a dry reaction vial, suspend 5,6-dimethoxyisoindoline HCl (1.0 mmol) in anhydrous DCE (5 mL). Add DIPEA (1.0 mmol, 174 µL) and stir at room temperature for 10 minutes until the salt dissolves and the free base is generated.
-
Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).
-
Acid Catalysis: Add Glacial Acetic Acid (1-2 drops, approx. 0.5 mmol).[6][7] Note: Even though we added base, a slightly acidic environment buffers the solution to pH 5-6, optimal for iminium formation.
-
Reductant Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Why? Portion-wise addition prevents a rapid exotherm and controls hydrogen gas evolution.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature under Nitrogen/Argon.
-
Time: Aldehydes: 1–3 hours. Ketones: 4–16 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the isoindoline peak.
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes (essential to break down boron-amine complexes).
-
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Titanium-Mediated Method (Sterically Hindered Ketones)
Best for: Acetophenones, rigid bicyclic ketones, or electron-poor ketones where standard STAB fails.
Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species before reduction.
Procedure:
-
Combine 5,6-dimethoxyisoindoline free base (1.0 mmol) and Ketone (1.0 mmol) in neat Titanium(IV) isopropoxide (
) (1.5 mmol). Note: No solvent initially. -
Stir the viscous mixture at room temperature for 1 hour (or 60°C for 2 hours if very hindered).
-
Dilute with anhydrous THF (5 mL).
-
Add Sodium Borohydride (
) (2.0 mmol) (Note: STAB is not used here; is sufficient once the imine is locked by Titanium). -
Stir for 2 hours.
-
Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (
) will form. Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
Troubleshooting & Optimization (Self-Validating System)
Use this decision tree to diagnose reaction failures.
Figure 2: Troubleshooting logic flow for reaction optimization.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862.[1]
-
Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1431-1528. (Context on Iminium reactivity).
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. (Protocol B Basis).
-
Sugimoto, H., et al. "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, vol. 7, no. 3, 2000, pp. 303-339. (Context on Isoindoline/Indanone scaffolds in CNS drugs).
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. 5,6-dimethoxyisoindoline hydrochloride | 114041-17-7 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
High-Performance N-Alkylation of 5,6-Dimethoxyisoindoline Hydrochloride
Application Note: AN-ISO-56-02
Abstract & Strategic Overview
5,6-Dimethoxyisoindoline hydrochloride (CAS: 114041-17-7) is a critical pharmacophore, most notably serving as the secondary amine core in the synthesis of the acetylcholinesterase inhibitor Donepezil (Aricept) . The N-alkylation of this scaffold is a pivotal step in medicinal chemistry campaigns targeting neurodegenerative diseases.
This Application Note provides a definitive guide to N-functionalizing this substrate. Unlike simple amines, the isoindoline core possesses unique steric constraints and electronic enrichment from the dimethoxy motif. We present two validated methodologies:
-
Method A: Direct Nucleophilic Substitution (
) – Best for primary alkyl halides (e.g., benzyl bromides). -
Method B: Reductive Amination – Best for introducing complex piperidine side chains (as seen in Donepezil synthesis) or secondary alkyl groups to avoid over-alkylation.
Mechanistic Considerations & Workflow
The starting material is supplied as a hydrochloride salt .[1] A common failure mode in this synthesis is the incomplete neutralization of the salt, leading to stalled reactivity. The protonated nitrogen (
Reaction Pathway Diagram[2]
Figure 1: Critical decision pathways for N-alkylation. Neutralization is the prerequisite step for both methods.
Pre-Protocol: Free-Basing Strategy (Mandatory)
While in situ neutralization is possible, isolating the free base often results in cleaner reaction profiles and easier stoichiometry control.
Protocol:
-
Dissolve 5,6-dimethoxyisoindoline HCl (1.0 eq) in minimal water (approx. 5 mL/g).
-
Slowly add 2M NaOH until pH > 12. The free base will precipitate or oil out.
-
Extract 3x with Dichloromethane (DCM).
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Result: A pale yellow/brown solid or oil. Use immediately to prevent oxidation.
Method A: Direct N-Alkylation ( )
Target Application: Synthesis of Donepezil analogs using benzyl halides.
Mechanism: Classical
Reagents & Stoichiometry[4][5][6][7]
| Component | Equiv. | Role |
| 5,6-Dimethoxyisoindoline (Free Base) | 1.0 | Nucleophile |
| Alkyl Halide (R-X) | 1.05 - 1.1 | Electrophile (Avoid large excess to prevent quaternization) |
| 2.0 - 3.0 | Base (Heterogeneous) | |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic, promotes |
| Potassium Iodide (KI) | 0.1 (Cat.) | Finkelstein catalyst (if using Alkyl Chlorides) |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Free Base (from Section 3) and
in anhydrous Acetonitrile (0.1 M concentration relative to amine). -
Addition: Add the Alkyl Halide dropwise at room temperature.
-
Expert Tip: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to minimize exotherms and bis-alkylation.
-
-
Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic solids (
/KCl). -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water and brine.
-
-
Purification: Recrystallization from EtOH/Ether is often sufficient. If oil remains, perform flash chromatography (SiO2, DCM:MeOH gradient).
Method B: Reductive Amination
Target Application: Coupling with N-benzylpiperidine-4-carboxaldehyde (Donepezil synthesis standard).[2]
Mechanism: Formation of iminium ion followed by hydride reduction.
Key Reagent: Sodium Triacetoxyborohydride (
Reagents & Stoichiometry[4][5][6][7]
| Component | Equiv. | Role |
| 5,6-Dimethoxyisoindoline HCl | 1.0 | Amine source |
| Aldehyde | 1.1 - 1.2 | Carbonyl source |
| Triethylamine ( | 1.0 | Neutralizer (Only if using HCl salt directly) |
| 1.5 | Mild Reducing Agent | |
| DCM or DCE | Solvent | Non-protic solvent preferred for STAB |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 5,6-dimethoxyisoindoline HCl in DCM (0.2 M).
-
Add
(1.0 eq) and stir for 15 mins to neutralize. -
Add the Aldehyde (1.1 eq) and Acetic Acid (1.5 eq).
-
Stir at room temperature for 1–2 hours. Note: Use Nitrogen atmosphere.[3]
-
-
Reduction:
-
Add
(1.5 eq) in portions over 20 minutes. -
Caution: Mild gas evolution (
) may occur. -
Stir overnight at room temperature.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(pH should be basic, ~8-9). -
Stir vigorously for 30 minutes to break down boron complexes.
-
Separate phases.[3] Extract aqueous layer 2x with DCM.
-
-
Purification:
-
The crude product is often an oil. Convert to Hydrochloride salt for crystallization: Dissolve in EtOAc, add HCl/dioxane, and filter the precipitate.
-
Process Control & Troubleshooting
Analytical Benchmarks
-
1H NMR (DMSO-d6): Look for the disappearance of the isoindoline N-H proton (broad singlet, typically >9 ppm in salt form) and the appearance of the N-CH2 signal (singlet or doublet depending on R group) around 3.5–4.0 ppm.
-
HPLC: The dimethoxy group provides a strong UV chromophore (230 nm / 280 nm).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Salt not neutralized | Ensure Free Base is used or add excess base ( |
| Over-Alkylation (Quaternary Salt) | Excess Alkyl Halide | Reduce Alkyl Halide to 0.95 eq. Use Method B (Reductive Amination) instead. |
| Emulsion during Workup | Boron salts (Method B) | Wash with 10% Sodium Potassium Tartrate (Rochelle's Salt) instead of bicarb to chelate boron. |
| Dark/Black Reaction Mixture | Oxidation of electron-rich ring | Perform reaction under strict Nitrogen/Argon atmosphere. Degas solvents.[3] |
Decision Logic for Researchers
Use the following logic gate to select the appropriate protocol for your specific ligand.
Figure 2: Protocol Selection Guide based on steric hindrance and risk of side reactions.
References
-
Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry. Link
-
Eisai Co., Ltd. (1988). "Cyclic amine compounds." European Patent EP0296560A2. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Cayman Chemical. (2022).[4] "this compound Product Information." Cayman Chemical.[4] Link
Sources
Application Note: Optimized Peptide Coupling Conditions for Secondary Amine Isoindolines
Executive Summary
Isoindolines represent a privileged pharmacophore in medicinal chemistry, appearing in immunomodulators (e.g., Lenalidomide analogs) and kinase inhibitors. However, the secondary amine nitrogen within the isoindoline ring is frequently hindered by substituents at the C1 and C3 positions, creating a "steric wall" that impedes nucleophilic attack. Standard coupling reagents (EDC/HOBt, HBTU) often result in stalled conversion or excessive epimerization of the carboxylic acid partner.
This guide details three tiered protocols to overcome these barriers:
-
HATU/HOAt: For rapid discovery-phase synthesis.
-
T3P (Propylphosphonic Anhydride): For scale-up and epimerization-sensitive chiral acids.[1]
-
Ghosez’s Reagent: For extremely hindered or electron-deficient systems where standard activation fails.
Mechanistic Challenge: The Isoindoline Steric Wall
Unlike flexible linear secondary amines (e.g., diethylamine), the isoindoline ring is rigid. Substituents at the benzylic positions (C1/C3) project directly into the trajectory required for the amine to attack the activated carbonyl of the carboxylic acid.
-
The Problem: The rate of amide bond formation (
) is significantly slower than the rate of active ester hydrolysis or oxazolone formation (leading to racemization). -
The Solution: We must select reagents that generate a highly reactive intermediate (increasing
) or stabilize the transition state to prevent racemization.
Decision Matrix: Reagent Selection
The following decision tree outlines the logical flow for selecting the optimal coupling condition based on substrate properties.
Figure 1: Strategic decision tree for isoindoline amide coupling. Select Protocol B (T3P) immediately if the carboxylic acid partner is prone to racemization.
Experimental Protocols
Protocol A: The Discovery Workhorse (HATU)
Best For: Small-scale libraries, achiral acids, rapid turnaround. Mechanism: HATU generates an O-acyl(7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-position provides a neighboring group effect (anchimeric assistance) that accelerates amine attack, crucial for overcoming the isoindoline steric barrier.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Isoindoline (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid in DMF (0.1 M concentration).
-
Add DIPEA and stir for 2 minutes.
-
Add HATU in one portion.
-
Critical Step: Allow the "Pre-activation" to proceed for exactly 2–5 minutes. You should observe a color change (often yellow to orange). Long pre-activation can lead to guanidinium side products.
-
-
Add the Isoindoline .
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). Dry over .
Protocol B: The Process Standard (T3P)
Best For: Chiral acids (prevents epimerization), scale-up (>1g), and easy purification. Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[2] It forms a mixed anhydride with the carboxylic acid.[3] The reaction proceeds through a cyclic transition state that minimizes the formation of the oxazolone intermediate (the culprit behind racemization).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Isoindoline (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if epimerization is a major concern.
-
Solvent: EtOAc, 2-MeTHF, or DMF.[4]
Step-by-Step:
-
Combine Carboxylic Acid , Isoindoline , and Base (Pyridine) in the solvent (EtOAc is preferred for ease of workup).
-
Cool the mixture to 0 °C.
-
Add T3P solution dropwise over 5 minutes.
-
Note: T3P is not moisture sensitive, but the reaction generates acid byproducts, so the base must be sufficient.
-
-
Allow to warm to RT and stir for 12–24 hours. (T3P kinetics are slower than HATU).
-
Workup: Quench with water. The byproducts of T3P are water-soluble propylphosphonic acid derivatives.[1] Simply separate the organic layer, wash with 0.5M HCl (to remove pyridine), then
.
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Best For: Extremely hindered (1,3-disubstituted) isoindolines or electron-deficient amines where HATU/T3P fail.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under neutral conditions. This avoids the harsh acidity of thionyl chloride (
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.1 – 1.2 equiv)
-
Isoindoline (1.2 equiv)
-
Base:
or DIPEA (2.0 – 3.0 equiv) -
Solvent: Dry DCM or
.
Step-by-Step:
-
Dissolve Carboxylic Acid in dry DCM.
-
Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (conversion of acid to acid chloride).
-
-
In a separate flask, dissolve Isoindoline and Base in DCM.
-
Add the activated acid chloride solution (from step 2) to the amine solution dropwise at 0 °C.
-
Stir at RT for 2 hours.
Comparative Performance Data
The following table summarizes the performance of these reagents in a benchmark coupling of N-Boc-Proline (highly prone to racemization) with 1-methylisoindoline (hindered).
| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Ghosez) |
| Yield | 85-95% | 80-90% | 70-85% |
| Epimerization | Moderate (< 5%) | Very Low (< 1%) | High (Risk of ketene formation) |
| Steric Tolerance | High | Moderate | Very High |
| Purification | Difficult (remove urea byproducts) | Easy (Water wash) | Moderate |
| Cost | High | Moderate | Moderate |
Troubleshooting & Optimization
Workflow for Failed Couplings
If the standard protocols yield <20% product, follow this logic trace:
Figure 2: Optimization cascade for stubborn isoindoline couplings.
-
Solvent Effects: For highly insoluble isoindoline salts, switch from DMF to NMP (N-Methyl-2-pyrrolidone).
-
Microwave: T3P is stable up to 80°C. If the reaction is sluggish at RT, heat to 60°C in a sealed tube (using EtOAc or 2-MeTHF).
References
-
Dunetz, J. R., et al. (2011).[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
-
Key Insight: Establishes T3P as the superior reagent for process-scale couplings involving hindered amines and epimerization-prone acids.[1]
-
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
- Key Insight: Comprehensive review comparing HATU vs.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications. Link
- Key Insight: The foundational paper for Ghosez's reagent, essential for coupling when base-labile groups are present.
-
Patterson, A. W., et al. (2007). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Coupling of Sterically Hindered Amines." Organic Letters. Link
- Key Insight: Specifically demonstrates T3P's ability to couple hindered secondary amines where EDC/HOBt failed.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Synthesis of Lenalidomide Analogs via 5,6-Dimethoxyisoindoline Scaffolds
[1]
Executive Summary & Strategic Overview
This guide details the synthesis of 5,6-dimethoxy-lenalidomide analogs , a class of Cereblon (CRBN) E3 ligase modulators. Unlike standard lenalidomide, which possesses an amino group at the C4 position, the 5,6-dimethoxy substitution alters the electronic density of the isoindoline core, potentially influencing substrate degradation specificity and metabolic stability.
We present two distinct synthetic pathways to address different structural requirements:
-
Protocol A (The "Muller" Cyclization): The industry-standard approach for generating the isoindolinone core (one carbonyl), mimicking the exact oxidation state of lenalidomide.
-
Protocol B (Direct N-Alkylation): A rapid method using 5,6-dimethoxyisoindoline (the fully reduced amine) to generate isosteric analogs (zero carbonyls on the fused ring).[1]
Key Chemical Challenges[1]
-
Glutarimide Instability: The glutarimide ring is prone to hydrolysis under strong basic conditions. Protocols must utilize controlled pH or non-aqueous bases (e.g., DIPEA, TEA).
-
Regioselectivity: Ensuring the glutarimide attaches at the isoindoline nitrogen rather than the oxygen species.
-
Oxidation State Control: Distinguishing between the phthalimide (thalidomide-like), isoindolinone (lenalidomide-like), and isoindoline (fully reduced) cores.[1]
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the decision matrix and chemical flow for both protocols.
Caption: Synthetic workflow distinguishing between the oxidative cyclization route (Method A) and the direct alkylation route (Method B).
Protocol A: The Modified Muller Synthesis (Isoindolinone Core)[1]
This protocol is the "Gold Standard" for creating true lenalidomide analogs. It builds the isoindolinone ring during the coupling step, avoiding the difficult reduction of a phthalimide precursor.
Reagents & Materials
| Reagent | Role | Purity Requirement |
| Methyl 4,5-dimethoxy-2-methylbenzoate | Precursor | >98% |
| N-Bromosuccinimide (NBS) | Brominating Agent | Recrystallized |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 98% |
| 3-Aminopiperidine-2,6-dione HCl | Glutarimide Source | >99% (Chiral or Racemic) |
| Triethylamine (TEA) | Base | Anhydrous |
| Acetonitrile (ACN) / DMF | Solvents | HPLC Grade, Anhydrous |
Step-by-Step Methodology
Step 1: Benzylic Bromination
-
Dissolution: Dissolve methyl 4,5-dimethoxy-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).
-
Reaction: Reflux at 80-85°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
-
Checkpoint: Look for the disappearance of the methyl starting material and formation of the monobromide. Avoid over-bromination (dibromide) by strictly controlling stoichiometry.[1]
-
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Target: Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate (>85% yield).
Step 2: One-Pot Cyclization (The "Muller" Coupling)[1]
-
Preparation: In a clean, dry flask under Nitrogen, suspend 3-aminopiperidine-2,6-dione HCl (1.0 eq) in anhydrous DMF (10 mL/g).
-
Activation: Add Triethylamine (2.2 eq) dropwise. Stir for 15 minutes at RT to liberate the free amine.
-
Coupling: Add the crude Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate (1.0 eq) dissolved in minimal DMF.
-
Heating: Heat the mixture to 50°C for 2 hours, then increase to 90°C for 16 hours.
-
Quench & Isolation: Cool to RT. Pour into ice-cold water (10x volume). Stir vigorously for 1 hour.
-
Filtration: The product often precipitates as a solid. Filter, wash with water and cold ether.
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM/MeOH 95:5).
Protocol B: Direct N-Alkylation (Reduced Isoindoline Core)[1]
Use this protocol if you specifically possess 5,6-dimethoxyisoindoline (CAS 41354-46-5) and aim to synthesize the fully reduced isostere.[1]
Reagents & Materials
| Reagent | Role | Notes |
| 5,6-Dimethoxyisoindoline | Nucleophile | Secondary amine (free base or HCl salt) |
| 3-Bromopiperidine-2,6-dione | Electrophile | Unstable - Prepare fresh or use commercial |
| DIPEA (Diisopropylethylamine) | Base | Non-nucleophilic |
| DMF | Solvent | Anhydrous |
Step-by-Step Methodology
-
Base Release (if using salt): If starting with 5,6-dimethoxyisoindoline HCl, dissolve in DMF and treat with 1.1 eq DIPEA. Stir 10 min.
-
Addition: Cool the solution to 0°C. Add 3-bromopiperidine-2,6-dione (1.1 eq) portion-wise.
-
Critical Warning: 3-bromoglutarimide is prone to elimination (forming the alkene).[1] Keep temperature low.
-
-
Reaction: Allow to warm to RT slowly. Stir for 12-18 hours.[1]
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (to remove acid generated) and brine.[1]
-
Note: Do not use strong basic washes (NaOH), as the glutarimide ring will open.
-
-
Purification: Flash chromatography (DCM/MeOH). The amine product is more polar than the starting material.
Analytical Validation & QC
To ensure scientific integrity, the following data points must be verified.
Comparative NMR Signatures
| Feature | Isoindolinone (Protocol A) | Isoindoline (Protocol B) |
| C=O[1] (Lactam) | ~168 ppm (¹³C) | Absent (Ring C=O) |
| Methylene (-CH₂-) | Singlet/ABq ~4.2-4.5 ppm (2H) | Singlet ~3.8-4.0 ppm (4H) |
| Glutarimide CH | dd ~5.1 ppm | dd ~3.5-4.0 ppm (shifted upfield) |
Troubleshooting Guide
-
Problem: Hydrolysis of the glutarimide ring (Ring Opening).
-
Cause: pH > 9 or presence of water during heating.
-
Solution: Use anhydrous DMF; switch from TEA to DIPEA; reduce reaction time at 90°C.
-
-
Problem: Low yield in Protocol A.
-
Cause: Incomplete cyclization.
-
Solution: Ensure the intermediate amine displacement is complete (monitor by LCMS) before raising temp to 90°C for the ring closure.
-
References
-
Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[1][5] Bioorganic & Medicinal Chemistry Letters.[5]
-
Ruchelman, A. L., et al. (2013).[5] Isosteric analogs of lenalidomide and pomalidomide: Synthesis and biological activity.[5] Bioorganic & Medicinal Chemistry Letters.[5]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.
-
Man, H. W., et al. (2003). Synthesis of Lenalidomide (Revlimid).[1][6] Celgene Corporation Patents (US Patent 5,635,517).[1]
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer.
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- 6. preprints.org [preprints.org]
Application Note & Protocol: High-Yield Synthesis of 5,6-Dimethoxyisoindoline via Phthalimide Reduction
Abstract
This document provides a comprehensive, field-tested protocol for the chemical reduction of 5,6-dimethoxyphthalimide to its corresponding isoindoline, 5,6-dimethoxyisoindoline. Isoindoline scaffolds are pivotal structural motifs in medicinal chemistry and drug discovery, serving as the core for numerous biologically active compounds.[1] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step synthesis protocol, safety procedures, and data presentation to ensure reproducible, high-yield results.
Part 1: Mechanistic Rationale and Reagent Selection
The conversion of a phthalimide to an isoindoline is a reductive process that transforms the two carbonyl groups of the imide into methylene (-CH₂) groups. This transformation requires a potent reducing agent capable of reducing the highly stable amide-like carbonyls without affecting the aromatic ring.
Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this synthesis due to its high reactivity.[2] Unlike less reactive hydrides such as sodium borohydride (NaBH₄), LiAlH₄ is powerful enough to reduce amides and imides to their corresponding amines.[2] Borane complexes (e.g., BH₃·THF) can also effect this transformation but often require different reaction conditions and workup procedures.[3][4] For this protocol, LiAlH₄ is selected for its efficiency and well-documented performance.
The Reaction Mechanism
The reduction of the phthalimide proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to each of the carbonyl carbons.[5]
-
First Hydride Addition: A hydride ion attacks one of the electrophilic carbonyl carbons, breaking the C=O π-bond and forming a tetrahedral intermediate.[5][6]
-
Iminium Ion Formation: The tetrahedral intermediate collapses. The key distinction from ester reductions is that the carbonyl oxygen, coordinated to the aluminum species, is eliminated as a leaving group.[5][6] This process is driven by the nitrogen's lone pair, which forms a C=N⁺ double bond, creating a highly reactive iminium ion intermediate.[5]
-
Second Hydride Addition: A second equivalent of hydride rapidly attacks the electrophilic carbon of the iminium ion, reducing it to the amine.[5][6]
-
Repeat and Workup: This process is repeated for the second carbonyl group. A final aqueous workup is necessary to quench any unreacted LiAlH₄ and to protonate the resulting amine, yielding the final 5,6-dimethoxyisoindoline product.[5]
This mechanism highlights why both carbonyl groups are fully reduced to methylenes, rather than yielding alcohols, which is a common outcome for other carbonyl-containing functional groups.[2][6]
Part 2: Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations involving LiAlH₄ and anhydrous solvents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Materials & Equipment
-
Reagents:
-
5,6-Dimethoxyphthalimide (Starting Material)
-
Lithium Aluminum Hydride (LiAlH₄), powder or granules
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water (H₂O)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
-
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel or powder addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are properly sealed.
-
Flush the entire apparatus with inert gas for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Charging the Flask:
-
Under a steady flow of inert gas, carefully add Lithium Aluminum Hydride (2.0 equivalents) to the reaction flask.
-
Add anhydrous THF via cannula or syringe to create a suspension (approx. 10 mL of THF per gram of LiAlH₄). Begin stirring.
-
-
Addition of Substrate:
-
Dissolve 5,6-dimethoxyphthalimide (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Transfer this solution to the dropping funnel.
-
Cool the LiAlH₄ suspension in the reaction flask to 0 °C using an ice-water bath.
-
Add the solution of 5,6-dimethoxyphthalimide dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 15 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase). The starting material spot should disappear completely.
-
-
Workup and Quenching (Fieser Method):
-
CRITICAL STEP: Cool the reaction flask back down to 0 °C in an ice-water bath. Dilute the reaction mixture with an equal volume of diethyl ether or more THF to ensure it remains stirrable.
-
For every 'x' grams of LiAlH₄ used, quench the reaction by adding the following reagents sequentially and very slowly with vigorous stirring[7]:
-
'x' mL of deionized water. (Caution: Vigorous hydrogen gas evolution).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
-
After the final addition, remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes to ensure all water is sequestered.[7]
-
Filter the granular solid through a pad of Celite in a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of THF or Ethyl Acetate.
-
Combine the filtrate and washings in a separatory funnel. Wash with a saturated brine solution to remove any residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid can be further purified if necessary by column chromatography on silica gel or by recrystallization to yield pure 5,6-dimethoxyisoindoline.
-
Part 3: Data & Workflow Visualization
Table of Reagents (Example Calculation)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 5,6-Dimethoxyphthalimide | 207.19 | 1.0 | 24.13 | 5.00 g |
| Lithium Aluminum Hydride | 37.95 | 2.0 | 48.26 | 1.83 g |
| Anhydrous THF | - | - | - | ~100 mL |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5,6-dimethoxyisoindoline.
Part 4: Critical Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and flammable solid.[8] It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[9][10] It can ignite in moist air or from friction.[8]
-
Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or fume hood with nitrogen/argon flow).[8][9] Use non-metallic spatulas (ceramic or plastic) to avoid static sparks.[11]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves (nitrile or neoprene).[8][9][10]
-
Spills: Do NOT use water or carbon dioxide extinguishers on a LiAlH₄ fire. Smother small spills or fires with a Class D fire extinguisher, dry sand, or soda ash.[8][12]
-
Quenching: The workup procedure is highly exothermic and produces hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield in a well-ventilated fume hood.[13]
-
-
Anhydrous Solvents: Anhydrous THF is flammable. All heating should be conducted using a heating mantle, not an open flame. Ensure the reaction is performed away from ignition sources.
Part 5: Applications in Research and Drug Development
The isoindoline core is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, allowing for precise interaction with biological targets.
Derivatives of isoindoline have demonstrated a wide array of biological activities, including acting as antagonists for serotonin receptors and inhibitors for key enzymes in inflammatory pathways.[14][15] The 5,6-dimethoxy substitution pattern, specifically, provides electronic properties and potential metabolic stability that can be advantageous in drug design. The resulting amine functionality of the isoindoline product serves as a versatile chemical handle for further synthetic elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.
References
-
Chemistry Steps. (2020, February 28). Amide Reduction Mechanism by LiAlH4. Available at: [Link]
-
OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available at: [Link]
-
Hunt, I. Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary, Department of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available at: [Link]
-
University of Georgia Office of Research. Standard Operating Procedure for Lithium Aluminum Hydride. Available at: [Link]
-
New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available at: [Link]
-
Chemistry Stack Exchange. (2015, March 23). Reduction of amide with LiAlH4. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Available at: [Link]
-
University of Leeds. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
Organic Syntheses. Procedure for the Reduction of L-Valine to L-Valinol. Available at: [Link]
-
Li, G., et al. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Available at: [Link]
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
-
Ananthanarayanan, C., et al. (1982). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 3829-3834. Available at: [Link]
-
The Owner Societies. (2019). Preparation of 5,6-Dihydroxyindole. Available at: [Link]
-
ResearchGate. (n.d.). Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate. Available at: [Link]
-
Kumar, A., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 485. Available at: [Link]
-
Organic Chemistry Portal. Borane Reagents. Available at: [Link]
-
Sgambellone, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Molecules, 27(19), 6599. Available at: [Link]
-
Capelli, A. M., et al. (2009). Efficient Synthesis of 5,6-Dihydroxyindole Dimers, Key Eumelanin Building Blocks, by a Unified o-Ethynylaniline-Based Strategy for the Construction of 2-Linked Biindolyl Scaffolds. The Journal of Organic Chemistry, 74(18), 7187–7193. Available at: [Link]
-
Allen, M. J., & Ocampo, J. (1956). Cathodic Reduction of 3,4,5,6‐Tetrachloro‐N‐(2‐Dimethylaminoethyl)‐Phthalimide in an Aqueous Medium at a Lead Cathode. Journal of The Electrochemical Society, 103(12), 682. Available at: [Link]
-
Wiech, G., & Bräse, S. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2133–2151. Available at: [Link]
-
Cole, D. C., et al. (2010). The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3545–3548. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2022). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances, 12(45), 29334–29338. Available at: [Link]
-
Organic Syntheses. 4-benzyloxyindole. Available at: [Link]
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Technical Application Note: N-Acylation of 5,6-Dimethoxyisoindoline
Topic: Reaction of 5,6-dimethoxyisoindoline with acid chlorides Content Type: Technical Application Note & Standard Operating Procedure (SOP)
Abstract
This application note details the protocol for the N-acylation of 5,6-dimethoxyisoindoline using acid chlorides. The 5,6-dimethoxyisoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for acetylcholinesterase (AChE) inhibitors, sigma receptor ligands, and antitumor agents. This guide provides a robust, scalable methodology for synthesizing N-acyl derivatives, emphasizing critical process parameters (CPPs) such as base scavenging stoichiometry, temperature control, and solvent selection to minimize side reactions like hydrolysis or ring opening.
Introduction & Chemical Context
The reaction between 5,6-dimethoxyisoindoline (typically supplied as the hydrochloride salt, CAS 114041-17-7) and acid chlorides is a nucleophilic acyl substitution. While the reaction is chemically straightforward, the electron-rich nature of the dimethoxy-substituted benzene ring and the potential for solubility issues with the hydrochloride salt require specific handling to ensure high yields.
Key Applications
-
Neuroscience: Synthesis of Donepezil analogs and sigma-1 receptor antagonists.
-
Oncology: Preparation of isoindoline-based tubulin polymerization inhibitors.
-
Fragment-Based Drug Design (FBDD): The rigid bicyclic core reduces entropic penalties upon binding to protein targets.
Reaction Mechanism
The transformation proceeds via a classic addition-elimination mechanism. The secondary amine of the isoindoline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, which is neutralized by a non-nucleophilic base (e.g., Triethylamine or DIPEA) to prevent the protonation of unreacted amine.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow of the N-acylation of 5,6-dimethoxyisoindoline.
Experimental Protocol (Standard Operating Procedure)
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5,6-Dimethoxyisoindoline HCl | Substrate | 1.0 | Hygroscopic; store in desiccator. |
| Acid Chloride (R-COCl) | Electrophile | 1.1 - 1.2 | Distill if colored/impure. |
| Triethylamine (Et₃N) | Base | 2.5 - 3.0 | Must neutralize HCl salt + reaction HCl. |
| Dichloromethane (DCM) | Solvent | 10-20 vol | Anhydrous (keeps HCl salt suspended). |
| DMAP (Optional) | Catalyst | 0.05 | Use for sterically hindered acid chlorides. |
Step-by-Step Methodology
Step 1: Free Base Liberation (In-Situ)
-
Charge an oven-dried round-bottom flask with 5,6-dimethoxyisoindoline hydrochloride (1.0 equiv).
-
Add anhydrous DCM (0.1 M concentration relative to amine).
-
Cool the suspension to 0°C using an ice/water bath.
-
Add Triethylamine (Et₃N, 3.0 equiv) dropwise over 5 minutes.
-
Observation: The suspension may clarify slightly as the free base is liberated, though Et₃N·HCl will eventually precipitate.
-
Expert Insight: Using 3 equivalents is critical. 1 equiv neutralizes the starting salt, 1 equiv neutralizes the HCl generated during acylation, and 1 equiv ensures the reaction remains basic to drive kinetics.
-
Step 2: Acylation
-
Dissolve the Acid Chloride (1.1 equiv) in a small volume of DCM.
-
Add the acid chloride solution dropwise to the reaction mixture at 0°C over 15–20 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.
Step 3: Workup
-
Quench the reaction by adding water (equal volume to solvent).
-
Transfer to a separatory funnel. Separate the organic layer.[1][3]
-
Wash the organic phase sequentially with:
-
1M HCl (to remove unreacted amine and excess Et₃N).
-
Saturated NaHCO₃ (to remove unreacted acid/acid chloride hydrolysis products).
-
Brine .
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: Many N-acyl derivatives crystallize from EtOAc/Hexanes or EtOH.
-
Flash Chromatography: If oil/gum, purify on silica gel using a gradient of Hexanes:EtOAc (typically 0% to 50% EtOAc).
Optimization & Troubleshooting Guide
Solvent Selection Matrix
| Solvent | Suitability | Comments |
| DCM (Dichloromethane) | High | Excellent solubility for the product; easy workup. Standard choice. |
| THF (Tetrahydrofuran) | Medium | Good for polar acid chlorides. Requires drying to prevent hydrolysis. |
| DMF | Low | Hard to remove; use only if reactants are insoluble in DCM/THF. |
Common Issues & Solutions
-
Issue: Low Yield due to Hydrolysis.
-
Issue: Incomplete Reaction.
-
Issue: "Sticky" Precipitate.
Data Presentation: Electronic Effects
The reactivity of the acid chloride significantly impacts the reaction rate. Below is a summary of expected yields based on the electronic nature of the R-group.
| Acid Chloride Type | Example (R=) | Approx. Yield | Reaction Time |
| Electron Deficient (Fast) | 4-Nitrobenzoyl, Acetyl | 90-98% | < 1 hour |
| Neutral | Benzoyl, Butyryl | 85-95% | 2-3 hours |
| Electron Rich (Slow) | 4-Methoxybenzoyl | 75-85% | 4-6 hours |
| Sterically Hindered | Pivaloyl, 2,6-Dimethylbenzoyl | 60-80% | 12+ hours (requires heat) |
References
-
ChemicalBook. (2025).[5] this compound Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2025). Preparation of Amides from Acid Chlorides: General Protocols. Retrieved from
-
National Institutes of Health (NIH). (2021). Isoindoline Scaffolds in Drug Discovery: Synthesis and Applications. Retrieved from
-
Organic Chemistry Portal. (2024). Nucleophilic Acyl Substitution: Mechanism and Conditions. Retrieved from
Sources
- 1. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. CN103013158A - Synthetic method of isoindoline yellow pigment - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 6. A direct method for carboformylation at last: the acid chloride does the job! - InCatT - Innovative Catalyst Technologies [incatt.nl]
Topic: Nucleophilic Aromatic Substitution (SNAr) with Isoindoline Nucleophiles
An Application and Protocol Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of isoindoline as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. It covers the underlying mechanistic principles, provides detailed experimental protocols, and discusses the significance of this reaction in contemporary chemical synthesis.
Introduction: The Strategic Value of the SNAr Reaction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which requires electron-rich substrates, the SNAr reaction is most efficient on electron-deficient aromatic systems[1][2]. This reactivity profile makes it an indispensable tool for assembling complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals where aryl-amine linkages are prevalent[3].
The reaction proceeds via a distinct addition-elimination mechanism. A potent nucleophile attacks an aromatic ring carbon that bears a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][2]. The aromaticity is subsequently restored upon the expulsion of the leaving group. For this pathway to be effective, two primary conditions must be met:
-
Aromatic Ring Activation : The ring must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or carbonyl (–C=O) groups, positioned ortho or para to the leaving group[4][5]. These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance[6].
-
Good Leaving Group : A leaving group that can depart with the electron pair from the C-X bond is required. Halogens are common, and their reactivity order is often F > Cl > Br > I. This inverted trend (compared to SN2 reactions) is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond cleavage[1][2].
Isoindoline: A Privileged Nucleophile in Drug Discovery
Isoindoline is a bicyclic secondary amine that serves as a valuable nucleophile in SNAr reactions. Its rigid structure is a common motif in a wide array of biologically active compounds and approved clinical drugs, including those for treating cancer, inflammation, and hypertension[7][8]. The incorporation of the isoindoline scaffold can impart favorable pharmacokinetic properties and provides a three-dimensional vector for exploring chemical space, making it a "privileged" structure in medicinal chemistry[9][10].
From a chemical reactivity standpoint, isoindoline presents several key advantages:
-
Strong Nucleophilicity : As a secondary amine, it is a potent nucleophile capable of readily attacking activated aromatic rings.
-
Structural Rigidity : Its fused-ring system reduces conformational flexibility, which can be advantageous for achieving specific binding interactions in a biological target.
-
Synthetic Versatility : The product of an SNAr reaction with isoindoline, an N-aryl isoindoline, retains a versatile scaffold that can be further functionalized[11].
The SNAr Mechanism with Isoindoline
The reaction pathway involves the nucleophilic attack of the isoindoline nitrogen on the electrophilic carbon of the activated aryl halide. This forms the key Meisenheimer intermediate, where the negative charge is delocalized across the aromatic system and stabilized by the ortho/para electron-withdrawing groups. The subsequent loss of the halide leaving group restores aromaticity and yields the final N-aryl isoindoline product.
Caption: The addition-elimination mechanism of the SNAr reaction with isoindoline.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)isoindoline
This protocol details a representative SNAr reaction between 1-fluoro-4-nitrobenzene and isoindoline.
Causality Behind Experimental Choices:
-
Reactants : 1-fluoro-4-nitrobenzene is chosen as the electrophile because fluorine is an excellent leaving group for SNAr, and the para-nitro group provides strong activation. Isoindoline is the nucleophile.
-
Solvent : Dimethyl sulfoxide (DMSO) is an ideal solvent. Its high polarity and aprotic nature stabilize the charged Meisenheimer intermediate without protonating the nucleophile, thereby accelerating the reaction.
-
Base : Potassium carbonate (K₂CO₃) is a mild, inexpensive base. It serves as an acid scavenger, neutralizing the hydrofluoric acid (HF) that is notionally formed, driving the reaction to completion.
-
Temperature : Moderate heating (80-100 °C) provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without promoting significant side reactions or decomposition.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.41 g | 10.0 |
| Isoindoline | 119.16 | 1.31 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| DMSO (anhydrous) | - | 20 mL | - |
| Ethyl Acetate | - | ~150 mL | - |
| Brine (saturated NaCl) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr synthesis.
Step-by-Step Procedure
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).
-
Reagent Addition : Add isoindoline (1.31 g, 11.0 mmol) followed by anhydrous DMSO (20 mL). Begin stirring the suspension.
-
Initiation : Add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the flask via syringe.
-
Reaction : Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically turn a deep reddish-brown color, indicative of Meisenheimer complex formation.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the pure product as a bright yellow solid.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive reagents; Wet solvent. | Confirm oil bath temperature. Use freshly opened reagents. Ensure use of anhydrous DMSO. |
| Multiple Products on TLC | Side reactions (e.g., bis-arylation); Decomposition. | Lower the reaction temperature to 70-80 °C. Decrease reaction time. |
| Product is an Oil/Gummy | Residual DMSO or solvent. | Ensure thorough washing with brine during workup. Dry the product under high vacuum for an extended period. |
Substrate Scope and Applications
The SNAr reaction with isoindoline is robust and tolerates a variety of functional groups on the aromatic electrophile. The efficiency of the reaction is highly dependent on the nature and position of the electron-withdrawing group.
| Aryl Halide Electrophile | Leaving Group | Activating Group(s) | Typical Yield |
| 2,4-Dinitrofluorobenzene | F | 2,4-di-NO₂ | >95% |
| 4-Fluorobenzonitrile | F | 4-CN | 85-95% |
| 2-Chloro-5-nitropyridine | Cl | 5-NO₂, ring N | 80-90% |
| 4-Chlorobenzotrifluoride | Cl | 4-CF₃ | 60-75% (harsher conditions) |
This methodology is frequently employed in the synthesis of complex molecules. For example, it is a key step in building precursors for kinase inhibitors and other targeted therapeutics where an N-aryl linkage is critical for biological activity[12]. The ability to rapidly generate libraries of N-aryl isoindolines by varying the aromatic partner makes this reaction highly valuable in lead optimization campaigns in drug discovery[11][13].
References
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]
-
Dar, B. A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure & Dynamics. [Link]
-
Lee, H. Y., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. The Journal of Organic Chemistry. [Link]
-
Lee, H. Y., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Reddy, T. S., & G, N. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Atmaca, U., et al. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
T Gernon, M., et al. (2025, August 10). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Zhang, T., et al. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mehta, J., et al. (2024, June 4). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Genetic Engineering and Biotechnology. [Link]
-
Kumar, A., et al. (2020, May 19). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, April 17). A REVIEW ON ISOINDOLE AND ITS PHARMACOLOGICAL ACTIVITY. [Link]
-
Muthu, S., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules. [Link]
-
Reddy, T. S., & G, N. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Pöthig, A., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
-
Majid, R. Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Incorporation of 5,6-Dimethoxyisoindoline in Multi-Component Reactions (MCRs)
Executive Summary
5,6-Dimethoxyisoindoline is a privileged bicyclic secondary amine scaffold found in numerous CNS-active agents (e.g., sigma receptor ligands) and anti-inflammatory compounds. Its rigid structure and electron-donating methoxy groups offer unique pharmacological advantages but present specific synthetic challenges in Multi-Component Reactions (MCRs).
Unlike primary amines, 5,6-dimethoxyisoindoline is a secondary amine , which sterically hinders the classic Mumm rearrangement step in Ugi-4 Component Reactions (Ugi-4CR). This guide details optimized protocols to overcome these barriers, utilizing 2,2,2-Trifluoroethanol (TFE) as a solvent to accelerate iminium formation and the Ugi-Smiles variant to access diverse biaryl ether scaffolds.
Part 1: Chemical Profile & Reactivity[1]
Structural Properties
The 5,6-dimethoxyisoindoline core functions as a conformationally restricted analogue of 3,4-dimethoxyphenethylamine (dopamine/mescaline motif).
| Property | Characteristic | Synthetic Implication |
| Nucleophilicity | High (Secondary Amine) | Rapidly condenses with aldehydes; prone to oxidation if left in solution too long without reaction. |
| Electronics | Electron-Rich (Methoxy donors) | Increases stability of the resulting iminium ion but may increase side-reactions with electrophilic oxidants. |
| Sterics | Moderate/High | The bicyclic system creates steric bulk around the nitrogen, slowing the attack of the isocyanide in the MCR. |
| pKa | ~9.5 (Estimated) | Requires careful pH control; free base generation from HCl salt is a critical first step. |
The Secondary Amine Challenge in Ugi Reactions
In a standard Ugi-4CR, a primary amine reacts to form a nitrilium ion, which is trapped by a carboxylate. The final step is the Mumm Rearrangement , where the acyl group migrates from the oxygen to the amine nitrogen.
-
Problem: With 5,6-dimethoxyisoindoline (a secondary amine), the intermediate nitrogen lacks a proton. The standard acyl migration is sterically and mechanistically disfavored, often leading to stalled intermediates or hydrolysis.
-
Solution: We utilize TFE (Trifluoroethanol) . The strong hydrogen-bond donating ability of TFE stabilizes the iminium and nitrilium intermediates, driving the reaction forward even with sterically hindered secondary amines.
Part 2: Experimental Workflows
Protocol A: TFE-Accelerated Ugi-4CR
Objective: Synthesis of
Reagents:
-
Amine: 5,6-Dimethoxyisoindoline (1.0 equiv) [Free base preferred; if HCl salt, add 1.0 equiv TEA].
-
Aldehyde: Benzaldehyde or derivative (1.0 equiv).
-
Acid: Carboxylic acid component (1.0 equiv).
-
Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M - 1.0 M concentration].
-
Desiccant: Activated 3Å Molecular Sieves (Essential for secondary amines).
Step-by-Step Procedure:
-
Imine Pre-formation: In a screw-cap vial, dissolve 5,6-dimethoxyisoindoline (1.0 mmol) and the aldehyde (1.0 mmol) in TFE (1.0 mL). Add 100 mg of activated 3Å molecular sieves.
-
Equilibration: Stir at room temperature (25 °C) for 60 minutes.
-
Checkpoint: Monitor by TLC. Secondary amines form iminium ions, which may not be stable on silica. Look for the disappearance of the aldehyde spot.
-
-
Component Addition: Add the Carboxylic Acid (1.0 mmol) followed immediately by the Isocyanide (1.0 mmol).
-
Reaction: Seal the vial and stir for 12–24 hours at room temperature.
-
Note: If the reaction is sluggish (monitored by LC-MS), heat to 40 °C. TFE boils at 74 °C, so do not overheat open vessels.
-
-
Workup:
-
Filter off molecular sieves.
-
Concentrate the TFE under reduced pressure (rotary evaporator). TFE is expensive; recovery is possible but typically not done on small scale.
-
Purification: The residue is often a viscous oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol B: The Ugi-Smiles Reaction
Objective: Synthesis of
Reagents:
-
Phenol: 2-Nitrophenol or 4-Nitrophenol (1.0 equiv) [Must be electron-deficient].
-
Solvent: Methanol (MeOH) [1.0 M].
Step-by-Step Procedure:
-
Mixing: Combine 5,6-dimethoxyisoindoline (1.0 mmol), Aldehyde (1.0 mmol), and Nitrophenol (1.0 mmol) in MeOH (1.0 mL).
-
Activation: Stir for 30 minutes to allow partial iminium formation and phenol ionization.
-
Initiation: Add Isocyanide (1.0 mmol).
-
Heating: Heat the reaction mixture to 60 °C for 12–18 hours.
-
Mechanistic Insight: The phenol acts as the acid to protonate the imine. The phenolate then traps the nitrilium. Finally, a Smiles Rearrangement occurs (aryl group migrates from O to N), which is irreversible and drives the reaction.
-
-
Workup: Evaporate MeOH. Purify by recrystallization (often possible for nitrophenol derivatives) or chromatography.
Part 3: Mechanism & Visualization
Reaction Pathway (Graphviz)
The following diagram illustrates the critical divergence between the Standard Ugi and the Ugi-Smiles pathway when using a secondary amine like 5,6-dimethoxyisoindoline.
Caption: Divergent pathways for 5,6-dimethoxyisoindoline in MCRs. Protocol A relies on solvent acceleration (TFE) to force the Acyl transfer, while Protocol B utilizes the Smiles rearrangement for higher kinetic efficiency.
Part 4: Troubleshooting & Optimization
The electron-donating nature of the methoxy groups at positions 5 and 6 makes the isoindoline ring susceptible to oxidative degradation if the reaction is exposed to air for prolonged periods in the presence of light.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Reversible iminium formation | Switch solvent to TFE . Add 3Å molecular sieves. Increase concentration to 1.0 M. |
| Dark/Black Mixture | Oxidation of electron-rich amine | Degas solvents with Nitrogen/Argon. Protect reaction vessel from light (aluminum foil). |
| Sticky Byproducts | Polymerization of isocyanide | Add isocyanide last , dropwise. Ensure the acid component is present in slight excess (1.1 equiv). |
| No Reaction (TLC) | Salt formation | If using Isoindoline HCl salt, ensure exactly 1.0 equiv of TEA is added to free base before adding aldehyde. |
Post-MCR Modifications
The resulting scaffolds from these reactions are high-value pharmacophores.
-
Debenzylation: If a benzyl isocyanide is used, it can be removed to yield a primary amide.
-
Cyclization: The resulting Ugi adducts can often be cyclized (e.g., using TFA) to form complex polycyclic alkaloids, mimicking the core of Lamellarin or Erythrina alkaloids.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
El Kaïm, L., & Grimaud, L. (2006). The Ugi-Smiles Reaction: From the First Examples to the Synthesis of Heterocycles. European Journal of Organic Chemistry, 2006(10), 2247-2263. Link
-
Nenajdenko, V. G., et al. (2014). Isocyanide-based multicomponent reactions in trifluoroethanol. Beilstein Journal of Organic Chemistry, 10, 1921–1953. Link
-
Kazmaier, U., & Hebach, C. (2003). Ugi Reactions with Secondary Amines—A New Approach to Sterically Demanding α-Amino Acid Derivatives. Synlett, 2003(09), 1321-1324. Link
Troubleshooting & Optimization
Troubleshooting low yields in isoindoline N-alkylation reactions
Technical Support Ticket #ISO-8842: Low Yields in Isoindoline N-Alkylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High
Executive Summary: The "Hidden" Reactivity of Isoindolines
User Issue: You are experiencing low yields (typically <40%) when attempting to N-alkylate an isoindoline core using standard alkyl halides and base (
Technical Diagnosis: Isoindoline is not a generic secondary amine. It possesses two distinct structural liabilities that cause standard alkylation protocols to fail:
-
Benzylic Activation (Oxidation Risk): The
-protons adjacent to the nitrogen are benzylic. In the presence of base and trace oxidants (even air), the isoindoline core can oxidize to the unstable isoindole or stable isoindolinone (lactam), neither of which will react under your current conditions. -
Steric/Electronic Mismatch (Quaternization): While the nitrogen is nucleophilic, the fused benzene ring creates a "flat" steric profile that often encourages over-alkylation to the quaternary ammonium salt, which precipitates out or is lost in the aqueous workup.
This guide provides a root-cause analysis and two validated protocols to recover your yield.
Diagnostic Visualization: Where is your product going?
Before changing reagents, you must identify which "sink" is consuming your starting material.
Figure 1: Competing reaction pathways. Note that k2 (rate of second alkylation) is often competitive with k1 due to the increased nucleophilicity of the tertiary amine product.
Troubleshooting & Optimization Protocols
Scenario A: You MUST use an Alkyl Halide (Direct Alkylation)
Use this if your electrophile is not available as an aldehyde/ketone.
The Fix: Switch to a "Soft Alkylation" Protocol.
Standard bases like
Optimized Protocol:
-
Solvent: Switch to Acetonitrile (MeCN) or THF . Avoid DMF if possible (hard to remove, promotes over-alkylation).
-
Base: Use DIPEA (Hünig's Base) . The steric bulk of the isopropyl groups minimizes the base's ability to deprotonate the alkyl halide (preventing elimination) and suppresses quaternary salt formation via proton sponging.
-
Stoichiometry: Use 0.9 equivalents of the Alkyl Halide relative to the Isoindoline. Sacrifice conversion for selectivity.
-
Temperature: Run at 0°C to Room Temperature . Do not heat unless absolutely necessary.
| Variable | Standard (Fail) Condition | Optimized Condition | Reason |
| Base | DIPEA (2.0 equiv) | Suppresses E2 elimination; homogeneous. | |
| Solvent | DMF / DMSO | MeCN or DCM | Easier workup; lower boiling point prevents thermal degradation. |
| Addition | All at once | Syringe Pump (1h) | Keeps concentration of electrophile low to prevent poly-alkylation. |
Scenario B: The "Gold Standard" (Reductive Amination)
Use this if you can access the aldehyde/ketone version of your R-group.
The Fix: Reductive Amination avoids the quaternary ammonium sink entirely because the intermediate iminium ion is reduced in situ. This is the preferred method for isoindolines.
Protocol:
-
Reagents: Isoindoline (1.0 equiv), Aldehyde (1.1 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or DCM .
-
Additive: Acetic Acid (1-2 drops) to catalyze imine formation.
Step-by-Step:
-
Dissolve Isoindoline and Aldehyde in DCE under Argon.
-
Add Acetic Acid. Stir for 30 mins (Imine formation).
-
Add STAB in one portion.
-
Stir at RT for 4-16 hours.
-
Quench: Add saturated
. -
Extraction: Extract with DCM. The product is almost always pure enough to skip column chromatography.
Why this works: The intermediate iminium species is the only electrophile. Once reduced to the tertiary amine, the reaction stops. It is self-limiting.
Deep Dive: The "Phantom" Yield Loss (Oxidation)
Users often report: "I see the product on TLC, but after column chromatography, I recovered 20% yield."
The Cause: Isoindolines are prone to oxidation at the benzylic position (C1/C3), forming Isoindoles (which polymerize) or Phthalimides . Silica gel is slightly acidic and can catalyze this oxidation or decomposition during purification.
Prevention Strategy:
-
Deactivate Silica: Pre-wash your silica column with 1%
in Hexanes before loading your sample. This neutralizes acidic sites. -
Inert Atmosphere: Perform the reaction under
or Argon. Isoindolines absorb oxygen from the air. -
Speed: Do not leave the crude reaction mixture sitting overnight. Purify immediately.
Interactive Troubleshooting Flowchart
Follow this logic tree to determine your next experimental step.
Figure 2: Decision matrix for selecting the correct synthetic strategy.
FAQ: Common User Questions
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?
A: Avoid NaH. Sodium hydride is too basic (
Q: My product is water-soluble. How do I extract it? A: Isoindoline salts are highly polar. If your yield is low after aqueous workup:
-
Saturate the aqueous layer with solid NaCl (Salting out).
-
Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM or EtOAc.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Quaternary Ammonium Salt . If this is your major spot, you are over-alkylating. Switch to the Reductive Amination protocol immediately.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Isoindoline Synthesis & Reactivity: Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985, 41(20), 4367-4416.
-
Prevention of Over-Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
- Oxidation of Isoindolines: Ju, Y., et al. "Aerobic Oxidative Dehydrogenation of Isoindolines to Isoindoles." Angewandte Chemie International Edition, 2012. (Contextualizes the stability issues of the isoindoline core).
Technical Support Center: Purification of 5,6-Dimethoxyisoindoline
Welcome to the technical support center for handling 5,6-dimethoxyisoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and in-depth answers to frequently asked questions regarding the removal of unreacted 5,6-dimethoxyisoindoline from reaction mixtures.
Introduction
5,6-Dimethoxyisoindoline is a valuable building block in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. As a secondary amine, its basic nature and physical properties can present unique challenges during reaction work-up and purification. This guide provides practical, field-proven insights and detailed protocols to effectively remove unreacted 5,6-dimethoxyisoindoline, ensuring the purity of your desired compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but TLC and LC-MS analysis show the presence of unreacted 5,6-dimethoxyisoindoline. What is the quickest way to remove it?
For a rapid and efficient removal of residual 5,6-dimethoxyisoindoline, an acid-base extraction is the recommended first-line approach. This technique leverages the basicity of the isoindoline's secondary amine to selectively partition it into an aqueous layer, leaving your neutral or acidic product in the organic phase.
The Principle Behind the Method: 5,6-Dimethoxyisoindoline, being a secondary amine, is basic and will readily react with an acid to form a water-soluble ammonium salt.[1][2] The predicted pKa of the protonated form of 5,6-dimethoxyisoindoline is approximately 8.34.[3] By washing your organic reaction mixture with an aqueous acid solution (with a pH well below the pKa of the isoindoline), you can protonate the amine, rendering it ionic and thus highly soluble in the aqueous phase.[2] Your desired compound, if it is not basic, will remain in the organic solvent.
A decision-making workflow for initial purification is outlined below:
Caption: Initial Purification Decision Workflow.
Q2: I've tried a simple acid wash, but I'm still seeing traces of 5,6-dimethoxyisoindoline. What are my next options?
If an acid-base extraction proves insufficient, or if your desired product has some basicity that leads to co-extraction, you have several more robust options:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4]
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent technique for achieving high purity.[5][6]
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of molecules from solution, offering a simple filtration-based work-up.[7]
The choice between these methods depends on the properties of your desired compound and the scale of your reaction.
Caption: Advanced Purification Method Selection.
In-Depth Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed for the selective removal of the basic 5,6-dimethoxyisoindoline into an aqueous layer.
Experimental Protocol:
-
Initial Setup: Ensure your reaction mixture is in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the mixture to a separatory funnel.
-
Acid Wash:
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer.
-
-
Repeat Extraction: Repeat the acid wash (Step 2) one or two more times with fresh 1M HCl to ensure complete removal of the amine.[8]
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Data Summary Table:
| Property of 5,6-dimethoxyisoindoline | Value | Significance for Extraction |
| Predicted pKa (Conjugate Acid) | 8.34[3] | A wash with a strong acid (pH < 2) will ensure >99.9% protonation and transfer to the aqueous phase. |
| Physical State | White to light brown solid[3] | N/A for extraction, but relevant for handling. |
| Melting Point | 108 °C[9] | N/A for extraction. |
Protocol 2: Purification using Scavenger Resins
Scavenger resins offer a streamlined purification process, especially in parallel synthesis or when chromatography is not ideal.[7][10] For a secondary amine like 5,6-dimethoxyisoindoline, isocyanate or sulfonyl chloride functionalized resins are highly effective.[11]
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with secondary amines. Polystyrene-supported isocyanate resins are a common and effective choice.[11][12]
-
Stoichiometry: Add the scavenger resin to your reaction mixture. A common practice is to use a 2-3 fold molar excess of the resin's functional group relative to the amount of residual 5,6-dimethoxyisoindoline.
-
Incubation: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the isoindoline by TLC or LC-MS.
-
Filtration: Once the reaction is complete, simply filter the reaction mixture to remove the resin. The resin will now have the unreacted 5,6-dimethoxyisoindoline covalently bound to it.
-
Work-up: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
Caption: Scavenger Resin Purification Workflow.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid products, based on the principle that the solubility of a compound in a solvent increases with temperature.[6]
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. In contrast, the 5,6-dimethoxyisoindoline impurity should either be highly soluble or insoluble at all temperatures. Common solvent systems for compounds with aromatic and amine functionalities include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[13]
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to your crude product until it fully dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals of your desired compound. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.[5][6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting
-
Problem: An emulsion forms during acid-base extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
-
Problem: My product is also basic and gets extracted into the aqueous layer.
-
Solution: If there is a significant difference in the pKa values of your product and 5,6-dimethoxyisoindoline, a carefully controlled extraction with a buffered aqueous solution at a specific pH might work. Otherwise, chromatography or scavenger resins are better alternatives.
-
-
Problem: I can't find a suitable single solvent for recrystallization.
-
Solution: Try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
References
- Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152–158.
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
- Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing.
- Solid-Supported Scavengers. Supra Sciences.
- Scavenger Resins. Amerigo Scientific.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 5,6-DIMETHOXYISOINDOLINE CAS#: 114041-16-6. ChemicalBook.
- Recrystalliz
- Acid-Base Extraction. University of Colorado Boulder.
- Recrystallization purification method of enamine salt.
- Process for the production of 5,6-dihydroxyindolines.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC.
- Acid–base extraction. Wikipedia.
- 5,6-DiMethoxyindoline. ChemicalBook.
- Process for the preparation of 5,6-dihydroxyindolines.
- 5,6-Dimethoxyindole (CAS 14430-23-0). Cheméo.
- Acid-Base Extraction. Chemistry LibreTexts.
- 5,6-dimethoxyindoline - C10H13NO2, density, melting point, boiling point, structural formula, synthesis. LookChem.
- deamination.pdf. Macmillan Group - Princeton University.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- 5,6-Dimethoxyisoindolin-1-one. PubChem.
- Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry.
- Synthesis of a Series of Diaminoindoles. PMC.
- Acid-Base Extraction Tutorial. YouTube.
- Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. PubMed.
- Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. YouTube.
-
A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[10][12][14]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. PubMed.
- HSC Chemistry - Equilibrium and Acid Reactions Practice Questions. KIS Academics.
- 2020 HSC Chemistry Exam Paper Worked Solutions.
- Complete Guide to HSC Chemistry Module 5 - Equilibrium and Acid Reactions. Art of Smart.
- 2021 HSC Chemistry Q27 - Finding Ksp of Precipit
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5,6-DIMETHOXYISOINDOLINE CAS#: 114041-16-6 [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. youtube.com [youtube.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 11. suprasciences.com [suprasciences.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton [eprints.soton.ac.uk]
Technical Support Center: Stabilizing Electron-Rich Isoindoline Derivatives
Status: Active Ticket ID: ISO-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Isoindoline Liability
You are likely accessing this guide because your colorless oil turned into a brown tar overnight, or your NMR shows a complex mixture of aromatic peaks where your clean product used to be.
The Core Issue: Electron-rich isoindolines are kinetically unstable precursors to isoindoles . While isoindolines (dihydro-isoindoles) are generally stable, the presence of electron-donating groups (EDGs) like methoxy, amino, or alkyl substituents on the benzene ring significantly lowers the bond dissociation energy (BDE) of the benzylic C-H bonds.
Upon exposure to atmospheric oxygen, these compounds undergo oxidative dehydrogenation to form isoindoles . Unlike indoles, isoindoles are kinetically unstable despite being 10
-
Auto-oxidation to phthalimides or isoindolinones.
-
Polymerization or Diels-Alder dimerization (self-reaction).
This guide provides the protocols to arrest this pathway.
Module 1: The Oxidation Mechanism (Know Your Enemy)[1]
To prevent degradation, you must understand the pathway. The electron-rich nitrogen lone pair assists in the homolytic cleavage of the benzylic proton.
Figure 1: The oxidative degradation cascade of isoindolines. Note that the "Isoindole" intermediate is rarely isolated due to rapid decomposition.
Module 2: Troubleshooting & FAQs
Q1: My product decomposes on the silica column. How do I purify it?
Diagnosis: Silica gel is slightly acidic (pH 4–5) and acts as a Lewis acid surface. This acidity protonates the amine reversibly, but the surface area also concentrates oxygen and trace metals (Fe), catalyzing the single-electron transfer (SET) oxidation. The Fix:
-
Option A (Deactivation): Pre-treat your silica slurry with 1–2% Triethylamine (Et
N) in your eluent. This neutralizes acidic sites. -
Option B (Switch Phase): Use Neutral Alumina (Brockmann Grade III) . It is far less oxidative than silica for electron-rich amines.
-
Option C (Skip Chromatography): If your impurity profile permits, opt for Acid-Base Extraction . Dissolve crude in Et
O, extract into 1M HCl (impurities stay in organic), wash aqueous layer, basify with cold NaOH, and extract back into Et O under Argon.
Q2: I stored the free base in the freezer (-20°C), but it still degraded.
Diagnosis: Cold slows kinetics but does not stop thermodynamics. If the vial had headspace air, oxidation occurred. Furthermore, standard freezers are not spark-proof and can have humidity cycles. The Fix:
-
Never store as a free base. Convert to the HCl or Oxalate salt immediately (See Protocol A).
-
If you must store the free base: Dissolve in degassed benzene or toluene (freezes at freezer temps), freeze it solid, and store under Argon. The solid solvent matrix limits O
diffusion.
Q3: The NMR shows a clean product, but the color is dark brown.
Diagnosis: "Isoindole Blue/Brown." Trace amounts (ppm level) of the oxidized isoindole species are highly chromophoric (similar to phthalocyanines). The Fix:
-
This is often cosmetic. Filter the solution through a small pad of activated charcoal or Celite to remove the high-molecular-weight colored oligomers. Verify purity by HPLC/NMR; do not discard based solely on color.
Module 3: Critical Protocols
Protocol A: Immediate Stabilization via Salt Formation
Why this works: Protonating the nitrogen removes the lone pair's ability to stabilize the benzylic radical through resonance (hyperconjugation). The salt form is almost always air-stable.
-
Dissolution: Dissolve the crude electron-rich isoindoline (free base) in a minimum amount of anhydrous Et
O or EtOAc. -
Filtration: Filter this solution through a 0.45
m PTFE syringe filter to remove pre-existing insoluble oligomers. -
Acidification:
-
Standard: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Gentle (if acid-sensitive groups present): Add 1.0 equivalent of Oxalic acid dissolved in Et
O.
-
-
Precipitation: The salt should crash out immediately.
-
Isolation: Filter under an inert blanket (nitrogen funnel). Wash with cold Et
O. -
Storage: Store the white solid in a desiccator.
Protocol B: The "Freeze-Pump-Thaw" (For Reaction Solvents)
Why this works: Sparging (bubbling gas) only removes ~80-90% of dissolved oxygen. Electron-rich isoindolines require <5 ppm O
-
Freeze: Submerge in liquid N
until solid. -
Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes. (Removes gas from headspace).[2]
-
Thaw: Close flask. Thaw in warm water.[2] (Dissolved gas forms bubbles and exits liquid).[2]
-
Repeat: Perform cycles 2–4 three times.
-
Backfill: Fill with Argon.
Module 4: Comparative Stability Data
The following table illustrates the half-life (
| Form | Condition | Atmosphere | Estimated | Recommendation |
| Free Base | Solution (CDCl | Air | < 6 Hours | Avoid (NMR immediately) |
| Free Base | Neat Oil | Air | 12-24 Hours | Avoid |
| Free Base | Neat Oil (-20°C) | Argon | 1-2 Weeks | Short-term only |
| N-Boc | Solid | Air | > 6 Months | Good intermediate |
| HCl Salt | Solid | Air | > 1 Year | Gold Standard |
Module 5: Decision Matrix (Workflow)
Follow this logic gate to determine the handling of your specific derivative.[3]
Figure 2: Decision matrix for handling and storage based on physical state and protection status.
References
-
Juillard, S. et al. (2013). The chemistry of isoindole natural products.[4] Beilstein Journal of Organic Chemistry, 9, 2048–2069. [Link]
- Context: Authoritative review on the instability of the isoindole core and oxidative p
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[5] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. [Link]
- Context: The definitive guide for handling air-sensitive amines and purification protocols (pKa consider
-
Wipf, P. (2024). Techniques for Handling Air-Sensitive Compounds.[2][6] University of Pittsburgh, Department of Chemistry. [Link]
- Context: Detailed methodology for freeze-pump-thaw and Schlenk line manipul
-
U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Stability Testing of New Drug Substances and Products.[Link]
- Context: Regulatory basis for stress testing (oxidation) and salt selection in drug development.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Column Chromatography Purification of 5,6-Dimethoxyisoindoline Intermediates
Welcome to the technical support center for the chromatographic purification of 5,6-dimethoxyisoindoline and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of these valuable heterocyclic compounds. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and are tailored to address the specific chemical nature of isoindoline derivatives.
Introduction: The Challenge of Purifying Isoindoline Intermediates
5,6-Dimethoxyisoindoline is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] Its purification via column chromatography, a cornerstone technique in pharmaceutical development, can present unique challenges.[4][5] The core of these challenges lies in the basic nature of the isoindoline nitrogen atom, which can lead to strong, undesirable interactions with the acidic surface of standard silica gel, the most common stationary phase.[6][7] This interaction often results in poor separation, significant peak tailing, and potential degradation of the target compound.[7]
This guide provides a structured approach to troubleshooting these issues, offering solutions that range from simple mobile phase modifications to the selection of alternative stationary phases.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 5,6-dimethoxyisoindoline intermediates, presented in a question-and-answer format.
Question 1: My purified 5,6-dimethoxyisoindoline fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I fix it?
Answer:
Peak tailing is a classic sign of strong, non-ideal interactions between your basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[6][7] This acid-base interaction causes a portion of your compound to bind more tightly to the silica, eluting more slowly than the main band and creating a "tail."
Here are several effective strategies to mitigate this issue:
-
Mobile Phase Modification with a Competing Base: The most common and often simplest solution is to add a small amount of a competing amine to your mobile phase.[6][7][8][9][10] Triethylamine (TEA) or pyridine are frequently used for this purpose, typically at a concentration of 0.1-1%.[8][9][10] These volatile amines will preferentially interact with the acidic sites on the silica, effectively "masking" them from your isoindoline intermediate and allowing for a more symmetrical peak shape.
-
Use of an Amine-Functionalized Stationary Phase: For particularly challenging separations or when mobile phase modifiers are undesirable, consider using a column packed with an amine-functionalized silica (KP-NH).[6][7] This type of stationary phase has a basic surface that repels basic compounds, minimizing the problematic acid-base interactions and often leading to excellent peak shapes with simple mobile phases like hexane/ethyl acetate.[6]
-
Switching to a Different Stationary Phase: Alumina, being less acidic than silica, can be a suitable alternative for the purification of basic compounds.[11] It is available in neutral, basic, and acidic forms, with the neutral or basic forms being most appropriate for amines.
Experimental Protocol: Mobile Phase Modification with Triethylamine
-
Solvent Preparation: Prepare your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Additive Introduction: To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of triethylamine.
-
Column Equilibration: Equilibrate your silica gel column with the modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the silica surface is fully passivated.
-
Elution: Proceed with the chromatography as usual, using the triethylamine-containing eluent throughout the entire run.
Question 2: I'm having trouble getting good separation between my 5,6-dimethoxyisoindoline product and a closely related, more polar impurity. How can I improve the resolution?
Answer:
Improving resolution in column chromatography hinges on optimizing three key factors: selectivity, efficiency, and retention.[11] Selectivity is often the most impactful parameter to adjust.[11]
-
Optimize the Mobile Phase Composition: Systematically vary the ratio of your polar and non-polar solvents. A good starting point for method development is to find a solvent system where the desired compound has an Rf of approximately 0.2-0.3 on a TLC plate.[9] Small, incremental changes to the solvent polarity can significantly impact the separation. Consider switching one of the mobile phase components. For instance, if you are using ethyl acetate/hexanes, try dichloromethane/methanol, as the different solvent properties can alter the selectivity.[9]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can dramatically alter selectivity.[11] As mentioned, amine-functionalized silica or alumina are excellent choices for basic compounds.[6][11] Alternatively, for highly polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a powerful option.[7]
-
Improve Column Efficiency: Ensure your column is packed correctly to minimize band broadening.[9][12] A well-packed column should be homogenous and free of cracks or channels. Using smaller particle size silica can also increase efficiency, but be aware that this will lead to higher backpressure.[13]
Data Presentation: Solvent Systems for Polar Heterocycles
| Solvent System | Polarity | Typical Applications & Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. Methanol is a very strong eluent. |
| Chloroform/Methanol | Medium to High | Similar to DCM/MeOH but with different selectivity. |
| Toluene/Acetone | Low to Medium | Can offer different selectivity compared to ester-based systems. |
Question 3: My 5,6-dimethoxyisoindoline intermediate seems to be degrading on the silica gel column. How can I prevent this?
Answer:
Degradation on silica gel is a known issue for acid-sensitive compounds.[14] The acidic nature of the silica can catalyze decomposition reactions.
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing 1% triethylamine.[10] Let it stand for about an hour, then pack the column as usual. This pre-treatment neutralizes the most acidic sites.
-
Minimize Contact Time: Use flash chromatography techniques to reduce the time your compound spends on the column.[9][15] This involves using positive pressure (air or nitrogen) to increase the flow rate.
-
Alternative Stationary Phases: As with peak tailing, using a less acidic stationary phase like neutral alumina or an amine-functionalized silica can prevent degradation.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a mobile phase for the purification of 5,6-dimethoxyisoindoline?
A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a moderately polar system like 30-50% ethyl acetate in hexanes. The goal is to find a system where your target compound has an Rf value of around 0.2 to 0.3.[9] Given the two methoxy groups and the isoindoline core, the compound is expected to be moderately polar.
Q2: Should I load my sample onto the column as a liquid or a solid?
Both methods are acceptable, but dry loading is often preferred for better resolution, especially if your compound is not very soluble in the initial mobile phase.
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully apply it to the top of the column.[8]
-
Dry Loading: Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q3: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[16] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
Q4: How can I monitor the progress of my column chromatography?
The most common method is to collect fractions and analyze them by TLC.[2][8] Spot each fraction on a TLC plate, develop it in your chosen mobile phase, and visualize the spots under a UV lamp (if your compound is UV active) or by staining.[17]
Visualizing the Workflow
Diagram: Troubleshooting Logic for Isoindoline Purification
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Column Chromatography. Longdom Publishing. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. (2025-08-21). [Link]
-
Is there an easy way to purify organic amines? (2023-01-19). Biotage. [Link]
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PMC. [Link]
-
SOP: FLASH CHROMATOGRAPHY. UCT Science. [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. (2020-01-11). GSC Online Press. [Link]
-
Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
-
Chromatography Optimization Strategy. BioPharm International. [Link]
-
Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. (2018-02-01). LCGC International. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]
-
Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]
-
Chromatography: How to Run a Flash Column. Department of Chemistry - University of Rochester. [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). alwsci. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022-07-20). PMC. [Link]
-
Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018-08-02). [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021-12-15). [Link]
-
2.3D: Separation Theory. (2022-04-07). Chemistry LibreTexts. [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC - NIH. [Link]
-
5,6-dimethoxyisoindoline. Zhengzhou Versailles-special chemical Technology Co.,Ltd - Alchemist-pharm. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021-07-18). PMC. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
- Process for the production of 5,6-dihydroxyindolines.
-
Papers. CORE. [Link]
-
Preparation of 5,6-Dihydroxyindole. [Link]
- Process method for preparing 5,6-dimethoxy-1, 2-indandione.
-
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025-08-06). [Link]
-
Supporting Information. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Chromatography Troubleshooting. (2019-03-25). YouTube. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. [Link]
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- 13. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 14. Purification [chem.rochester.edu]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Recrystallization of 5,6-Dimethoxyisoindoline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5,6-dimethoxyisoindoline hydrochloride via recrystallization. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a higher rate of success in achieving crystalline material of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for any recrystallization must satisfy two primary criteria: the compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] For this compound, its structure dictates specific solvent considerations:
-
Polarity: The presence of the hydrochloride salt makes the molecule significantly more polar than its freebase form. Therefore, polar solvents are required to dissolve it effectively.
-
Hydrogen Bonding: The amine hydrochloride can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are often excellent choices.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving).[2]
-
Inertness: The solvent must not react with the compound.
Q2: What are some recommended starting solvents or solvent systems for this compound?
Given the polar, salt-like nature of the molecule, the following solvents and systems are excellent starting points. It is always recommended to perform small-scale solubility tests first.[1]
| Solvent System | Type | Boiling Point (°C) | Rationale & Key Considerations |
| Isopropanol (IPA) | Single Solvent | 82.5 | Often an excellent choice for hydrochloride salts, as many are too soluble in ethanol or methanol for good recovery.[3] Provides a good balance of polarity for dissolution when hot and lower solubility when cold. |
| Ethanol (EtOH) | Single Solvent | 78.4 | A common and effective polar protic solvent.[4] If the compound is highly soluble even when cold, recovery may be low. Consider using it as the "soluble" solvent in a mixed system. |
| Ethanol / Water | Mixed Solvent | 78-100 | A polar solvent pair.[5] Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two more of hot ethanol to clarify and allow to cool. |
| Isopropanol / Diethyl Ether | Mixed Solvent | 35-82.5 | Diethyl ether can be used as an "anti-solvent." Dissolve the compound in a minimum of hot isopropanol, then slowly add diethyl ether at room temperature until persistent cloudiness appears. This technique can effectively precipitate the salt.[3] |
| Methanol | Single Solvent | 64.7 | Due to its high polarity, this compound is likely very soluble in methanol. This may lead to poor recovery but can be useful if significant, less-polar impurities need to be removed. |
Q3: How does the hydrochloride salt form affect the recrystallization process compared to the freebase?
The hydrochloride salt dramatically increases the polarity and melting point of the molecule. This has two major consequences:
-
Solvent Choice is Restricted: You must use more polar solvents (like alcohols and water) compared to what you would use for the less polar freebase (which might be soluble in solvents like ethyl acetate or dichloromethane).[6]
-
pH is Critical: The compound's solubility is highly dependent on pH. The recrystallization should be performed in a neutral or slightly acidic solvent to ensure the compound remains in its salt form. Adding a base would convert it to the freebase, which would likely crash out of a polar solvent as an amorphous solid or oil.
Experimental Protocols & Workflows
Protocol 1: General Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying your compound using a single, suitable solvent like isopropanol.
-
Solvent Selection: Based on preliminary tests, choose a solvent in which your compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent in small increments until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery upon cooling.[1][7]
-
(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it lightly, and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities. Using cold solvent minimizes the loss of your purified product.[5]
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Workflow for Single-Solvent Recrystallization
Caption: A standard workflow for purifying a solid compound using a single solvent.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of this compound.
Problem: No crystals form, even after cooling in an ice bath.
-
Potential Cause 1: The solution is not saturated (too much solvent was used). This is the most common reason for crystallization failure.[2]
-
Potential Cause 2: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.[2]
-
Solution A (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][5]
-
Solution B (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[2]
-
Problem: The product separates as an oil, not crystals ("oiling out").
-
Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound or its impure form. Impurities can significantly depress a compound's melting point.[2][8]
-
Potential Cause 2: The solution is too concentrated or cooled too quickly.
-
Solution: Add more solvent to the hot solution to make it slightly less concentrated and ensure a slower cooling rate.[8]
-
Problem: The crystal yield is very low.
-
Potential Cause 1: Too much solvent was used during dissolution or washing. Even cold solvent will dissolve some of your product.[1]
-
Solution: Concentrate the remaining solution (the "mother liquor") by boiling off some solvent to see if a second crop of crystals can be obtained.[7] Be aware that this second crop may be less pure than the first. For future runs, use the absolute minimum of near-boiling solvent for dissolution and ice-cold solvent for washing.[1]
-
-
Potential Cause 2: The compound is simply too soluble in the chosen solvent, even when cold.
-
Solution: Re-evaluate your solvent choice. A less polar solvent or a mixed-solvent system with an anti-solvent may be necessary to reduce solubility at cold temperatures.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
University of California, Davis. Recrystallization. Chem 2BH Honors Lab Manual. Available at: [Link]
-
University of Toronto Scarborough. Experiment 2: Recrystallization. UTSC Chemistry Online. Available at: [Link]
-
University of Calgary. RECRYSTALLISATION. Organic Laboratory Techniques. Available at: [Link]
- European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS - EP 2877462 B1. Google Patents.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. PMC. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Dimethoxy-Substituted Isoindolines
For researchers in medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is a foundational step. Among these, the isoindoline scaffold is a privileged structure in numerous biologically active molecules. This guide provides an in-depth comparative analysis of the characteristic infrared (IR) absorption bands for dimethoxy-substituted isoindoline isomers. By understanding how the position of methoxy substituents influences the vibrational frequencies of the molecule, researchers can leverage Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive tool for preliminary structural confirmation and isomer differentiation.
This document moves beyond a simple recitation of frequency tables. It delves into the mechanistic underpinnings of observed spectral shifts, offers a validated experimental protocol, and provides a logical workflow for spectral interpretation, grounded in established spectroscopic principles.
Core Vibrational Modes of the Isoindoline Scaffold
Before examining the effects of substitution, it is crucial to understand the baseline IR spectrum of the parent isoindoline structure. The molecule is composed of a benzene ring fused to a five-membered pyrrolidine ring, containing a secondary amine. This combination gives rise to several key diagnostic peaks.
-
N-H Stretch: As a secondary amine, the isoindoline ring features a single N-H bond. This bond gives rise to a characteristic stretching vibration, which typically appears as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region.[1][2] The intensity of this peak is generally weaker and the peak itself sharper compared to the broad O-H stretches found in alcohols.[2][3] Hydrogen bonding in concentrated samples or the solid state can cause this band to broaden and shift to a slightly lower wavenumber.
-
C-H Stretches: Two types of C-H stretching vibrations are present:
-
Aromatic (=C-H): The stretches from the C-H bonds on the benzene ring absorb at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] The presence of absorption in this region is a strong indicator of unsaturation.
-
Aliphatic (-C-H): The methylene (-CH₂) groups in the pyrrolidine ring exhibit symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range.[6] These are often strong and sharp.
-
-
Aromatic C=C Stretches: The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations. These typically appear as a pair of moderate-intensity bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4] Conjugation with other groups can influence the intensity and exact position of these bands.
-
C-N Stretch: The stretching of the carbon-nitrogen bond in an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[2]
The Influence of Dimethoxy Substitution: A Comparative Analysis
The introduction of two methoxy (-OCH₃) groups onto the aromatic ring significantly alters the IR spectrum. This provides the basis for differentiating between isomers. The methoxy groups introduce new vibrational modes and perturb existing ones through electronic and steric effects.
The most significant additions are the C-O ether stretches. Aryl ethers display a strong, characteristic C-O stretching band due to the large change in dipole moment during vibration. This band is typically found between 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker one around 1075-1020 cm⁻¹ (symmetric stretch).
The primary method for differentiating isomers, however, often lies in the "fingerprint region" (1500-500 cm⁻¹).[7] Specifically, the C-H out-of-plane (OOP) bending vibrations are highly sensitive to the substitution pattern on the benzene ring.[4][8]
Below is a comparative table summarizing the expected key IR bands for three common dimethoxy-isoindoline isomers.
| Vibrational Mode | 4,5-Dimethoxy-isoindoline | 5,6-Dimethoxy-isoindoline | 4,7-Dimethoxy-isoindoline | Rationale for Differences & Key Observations |
| N-H Stretch | ~3340-3310 cm⁻¹ (m) | ~3340-3310 cm⁻¹ (m) | ~3340-3310 cm⁻¹ (m) | Position is largely unaffected by aromatic substitution. Expect a single, moderate peak characteristic of a secondary amine.[2][9] |
| Aromatic C-H Stretch | ~3050-3000 cm⁻¹ (w) | ~3050-3000 cm⁻¹ (w) | ~3050-3000 cm⁻¹ (w) | The presence of two adjacent C-H bonds in all isomers will result in weak bands in this region.[4] |
| Aliphatic C-H Stretch | ~2960-2840 cm⁻¹ (s) | ~2960-2840 cm⁻¹ (s) | ~2960-2840 cm⁻¹ (s) | Includes methoxy C-H and isoindoline -CH₂- stretches. Strong and complex, but not highly diagnostic for isomerism. |
| Aromatic C=C Stretch | ~1610, ~1500 cm⁻¹ (m) | ~1615, ~1510 cm⁻¹ (m) | ~1605, ~1495 cm⁻¹ (m) | Electron donation from methoxy groups can slightly shift these bands. The pattern is generally similar across isomers. |
| Aryl C-O Stretch (Asym.) | ~1260 cm⁻¹ (s) | ~1270 cm⁻¹ (s) | ~1255 cm⁻¹ (s) | Very strong and prominent band for all isomers, confirming the presence of the aryl ether functionality. |
| C-H Out-of-Plane Bend | ~840-800 cm⁻¹ (s) | ~870-850 cm⁻¹ (s) | ~780-760 cm⁻¹ (s) | This is the key diagnostic region. The 4,5- and 5,6-isomers have two adjacent aromatic hydrogens, leading to a strong band in the 800-870 cm⁻¹ range.[8] The 4,7-isomer has three adjacent hydrogens, shifting this band to a lower frequency. |
Experimental Protocol: High-Fidelity FTIR Analysis via ATR
Attenuated Total Reflectance (ATR) is a modern, reliable method for acquiring FTIR spectra of solid or liquid samples with minimal preparation.
Objective: To obtain a clean, reproducible IR spectrum of a dimethoxy-substituted isoindoline sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of dimethoxy-substituted isoindoline (~1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during analysis.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. This removes any residue from previous analyses that would contaminate the spectrum.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, initiate a background scan. The instrument will measure the absorbance of the ambient environment (CO₂, H₂O) and the crystal itself.
-
Causality: This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only absorption bands from the sample. A successful background scan results in a flat baseline at 100% transmittance.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid isoindoline sample onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: The IR beam penetrates the crystal surface and a small distance into the sample (the evanescent wave). Good contact is critical for a strong signal and accurate peak intensities.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis & Cleaning:
-
After the scan is complete, clean the sample off the ATR crystal using a dry wipe first, followed by a solvent-dampened wipe.
-
Process the resulting spectrum using the instrument software. Apply baseline correction if necessary and use a peak-picking tool to identify the wavenumbers of key absorption bands.
-
Visualization of Structures and Workflows
Visual aids are essential for clarifying molecular differences and procedural steps.
Caption: Molecular structures of key dimethoxy-isoindoline isomers.
Note: Placeholder images are used in the DOT script above. In a real-world application, these would be replaced with accurate chemical structure drawings for each specific isomer.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Logical Framework for Spectral Interpretation
When presented with an unknown spectrum suspected to be a dimethoxy-isoindoline, a systematic approach is crucial.
-
Confirm Core Structure (High-Wavenumber Region):
-
Look for a weak-to-moderate peak at ~3350-3310 cm⁻¹ to confirm the secondary amine (N-H).
-
Identify peaks just above 3000 cm⁻¹ (aromatic C-H) and strong peaks just below 3000 cm⁻¹ (aliphatic/methoxy C-H).
-
-
Confirm Key Functional Groups (Mid-Wavenumber Region):
-
Check for aromatic C=C stretches around 1600 and 1500 cm⁻¹.
-
Crucially, identify the very strong aryl C-O stretch between 1275-1250 cm⁻¹. Its high intensity is a key marker for the methoxy groups.
-
-
Differentiate Isomers (Fingerprint Region):
-
This is the most critical step for isomer identification. Carefully examine the 900-700 cm⁻¹ region for strong C-H out-of-plane bending bands.
-
A strong band between 870-850 cm⁻¹ is highly indicative of the 5,6-isomer.
-
A strong band between 840-800 cm⁻¹ suggests the 4,5-isomer.
-
A strong band shifted to a lower frequency (~780-760 cm⁻¹) points towards the 4,7-isomer.
-
By following this hierarchical analysis, researchers can confidently assign a preliminary structure to their synthesized dimethoxy-substituted isoindoline and differentiate it from its constitutional isomers. This spectroscopic guide serves as a valuable resource, bridging theoretical principles with practical, actionable laboratory protocols.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Lumen Learning. (n.d.). Interpreting Infrared Spectra. In MCC Organic Chemistry. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemguide. (n.d.). The fingerprint region of an infra-red spectrum. Retrieved from [Link]
-
University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Group Frequencies [owl.umass.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
Technical Comparison Guide: Mass Spectrometry Profiling of 5,6-Dimethoxyisoindoline
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 5,6-dimethoxyisoindoline , a critical pharmacophore in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and
This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) profiles of the target compound against its oxidized analog, 5,6-dimethoxyindole , to assist researchers in impurity profiling and structural validation.
Executive Summary
5,6-Dimethoxyisoindoline (CAS: 134659-99-5) is a bicyclic secondary amine used extensively as a building block in medicinal chemistry. Its structural integrity is often compromised by oxidation to 5,6-dimethoxyindole , a transformation that results in a mass shift of only 2 Da .
This guide outlines the specific fragmentation signatures required to distinguish the intact isoindoline core from its oxidized impurities and compares the sensitivity of EI vs. ESI modalities for detection.
| Feature | 5,6-Dimethoxyisoindoline (Target) | 5,6-Dimethoxyindole (Impurity/Analog) |
| Molecular Weight | 179.22 g/mol | 177.20 g/mol |
| Core Structure | Saturated Pyrrolidine Ring | Aromatic Pyrrole Ring |
| Key EI Fragment | ||
| Detection Preference | ESI(+) (High Sensitivity) | EI or ESI(+) |
Fragmentation Mechanics & Pathway Analysis
Electron Ionization (EI) – 70 eV
In hard ionization (EI), 5,6-dimethoxyisoindoline exhibits a distinct fragmentation pattern driven by the stability of the nitrogen lone pair and the electron-donating methoxy groups.
-
Molecular Ion (
): Observed at 179 . The intensity is moderate due to the lability of the alpha-hydrogens. -
Base Peak (
178): The loss of a hydrogen atom ( ) from the C1 or C3 position is the dominant pathway. This forms a resonance-stabilized iminium ion, a process favored over methyl loss in cyclic amines. -
Methoxy Group Cleavage (
164): A secondary pathway involves the loss of a methyl radical ( , -15 Da) from one of the methoxy groups, generating a quinoid-like oxonium ion. -
Retro-Diels-Alder (RDA): Unlike cyclohexene derivatives, the isoindoline core resists classic RDA cleavage due to the fused benzene ring, making the
178 peak highly diagnostic.
Electrospray Ionization (ESI) – Positive Mode
In soft ionization (ESI+), the compound forms a stable protonated molecular ion
-
Parent Ion:
180 . -
CID Fragmentation (MS/MS):
-
163 (
): Loss of ammonia is observed at high collision energies, indicating ring opening. -
148 (
): Neutral loss of methanol is a characteristic signature of vicinal methoxy groups in protonated aromatic systems.
-
163 (
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 5,6-dimethoxyisoindoline under EI conditions.
Caption: Figure 1. Competitive EI fragmentation pathways of 5,6-dimethoxyisoindoline showing the dominance of alpha-cleavage.
Comparative Performance: Isoindoline vs. Indole Analog
Distinguishing the saturated isoindoline from the aromatic indole is critical during synthesis, as the indole is a common oxidation byproduct.
| Parameter | 5,6-Dimethoxyisoindoline (Target) | 5,6-Dimethoxyindole (Impurity) | Diagnostic Logic |
| Parent Ion (EI) | 2 Da mass shift indicates oxidation (dehydrogenation). | ||
| Base Peak (EI) | Isoindoline loses H (alpha-cleavage); Indole loses CH3 (stable aromatic core). | ||
| H-Deficiency | 5 Degrees of Unsaturation | 6 Degrees of Unsaturation | Indole is fully aromatic; Isoindoline has a saturated ring. |
| UV Absorbance | Indole has a red-shifted absorption due to extended conjugation. |
Scientist's Note: If your mass spectrum shows a "split" molecular ion cluster at
Experimental Protocols
Sample Preparation for LC-MS/MS (ESI)
This protocol ensures minimal oxidation of the sensitive secondary amine during preparation.
-
Solvent: Dissolve 1 mg of sample in 1 mL of degassed Methanol (LC-MS grade) . Avoid acetonitrile if trace aldehydes are present (risk of imine formation).
-
Additives: Add 0.1% Formic Acid (v/v) to promote protonation (
formation). -
Filtration: Filter through a 0.22
m PTFE syringe filter. -
Storage: Analyze immediately or store at -20°C under argon.
GC-MS Conditions (EI)
Standardized conditions for structural confirmation.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25
m film). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split 20:1).
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
End: Hold 5 min.
-
-
Source Temp: 230°C.
Data Interpretation (Self-Validation)
To validate your data, check the Isotope Ratio :
-
The
isotope peak at 180 (for EI) should be approximately 11% of the 179 peak intensity (based on 10 carbons). -
Significant deviation (>15%) suggests co-elution with the protonated species or an impurity.
References
-
NIST Chemistry WebBook. 5,6-Dimethoxyindole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] [Link]
-
Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Hajipour, A. R., et al. (2010).[4][5] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (Contextual reference for isoindoline synthesis and stability). [Link]
Sources
Biological activity comparison of dimethoxy vs. dihydroxy isoindolines
Topic: Comparative Biological Profile: 5,6-Dimethoxy vs. 5,6-Dihydroxy Isoindolines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Methylation Switch" in Isoindoline Scaffolds
In the optimization of isoindoline-based therapeutics, the substitution pattern at the C5 and C6 positions acts as a critical "molecular switch." This guide compares the biological trajectories of 5,6-dimethoxyisoindoline (the "Veratrole" motif) versus 5,6-dihydroxyisoindoline (the "Catechol" motif).
While structurally similar, these two scaffolds diverge radically in their mechanism of action (MoA) and druggability:
-
5,6-Dimethoxy Isoindolines: Predominantly function as hydrophobic pocket binders . They exhibit superior membrane permeability (CNS active), metabolic stability, and are the preferred scaffold for PDE4 inhibitors and MDR reversal agents.
-
5,6-Dihydroxy Isoindolines: Act as redox-active warheads . Their activity is often driven by hydrogen bond donation or, more commonly, oxidation to ortho-quinones, leading to non-specific cytotoxicity via ROS generation and protein cross-linking.
Physicochemical & ADME Profiling
The transition from a methoxy- to a hydroxy-substituted isoindoline fundamentally alters the compound's interaction with biological membranes and metabolic enzymes.
| Property | 5,6-Dimethoxy Isoindoline | 5,6-Dihydroxy Isoindoline | Implication for Drug Design |
| LogP (Lipophilicity) | High (2.0 - 3.5) | Low (0.5 - 1.5) | Dimethoxy analogs cross the BBB effectively; Dihydroxy analogs often require prodrug strategies. |
| H-Bonding | Acceptors only (Ether O) | Donors (Phenolic -OH) & Acceptors | Dihydroxy binds tighter in polar pockets but suffers from poor permeability. |
| Metabolic Fate | O-Demethylation (CYP450) | Glucuronidation/Sulfation (Phase II) | Dihydroxy is rapidly cleared (short half-life) unless sterically shielded. |
| Redox Stability | Stable | Unstable (Auto-oxidation) | Dihydroxy converts to o-quinone in physiological pH, causing false positives in assays (PAINS). |
| Primary Target Class | Hydrophobic pockets (PDE4, Kinases) | Metal chelators, Radical scavengers | Dimethoxy is preferred for specific enzyme inhibition; Dihydroxy for antioxidant/cytotoxic roles. |
Biological Activity Comparison
A. Enzyme Inhibition: The PDE4 Case Study
The isoindoline-1,3-dione (phthalimide) core is a classic pharmacophore for Phosphodiesterase 4 (PDE4) inhibitors (e.g., Thalidomide analogs, Apremilast).
-
Dimethoxy Efficacy: The 5,6-dimethoxy motif mimics the dialkoxyphenyl ring of Rolipram . It is essential for filling the hydrophobic Q1 and Q2 pockets of the PDE4 active site.
-
Dihydroxy Failure: Removal of the methyl groups collapses this hydrophobic interaction, typically resulting in a 10-100 fold loss of potency .
Data Summary: PDE4B Inhibition (IC50)
-
5,6-Dimethoxy-isoindoline derivative:~0.5 - 50 nM (High Potency)
-
5,6-Dihydroxy-isoindoline derivative:> 1,000 nM (Low Potency)
B. Cytotoxicity & Oncology
Here, the roles reverse. The dihydroxy motif transforms the molecule into a cytotoxic agent, often through mechanisms distinct from specific receptor binding.
-
Mechanism (Dihydroxy): Undergoes auto-oxidation to generate superoxide anions and reactive o-quinones. These electrophiles covalently modify cysteine residues on proteins and cross-link DNA.
-
Mechanism (Dimethoxy): Cytotoxicity is usually target-specific (e.g., Tubulin binding or P-gp inhibition).
Data Summary: Cytotoxicity (HeLa/MCF-7 Cell Lines)
-
5,6-Dihydroxy:[1]High Cytotoxicity (IC50 < 10 µM) – Note: Often non-selective (toxic to normal fibroblasts).
-
5,6-Dimethoxy:Moderate/Low Cytotoxicity – Highly dependent on the N-substitution (e.g., N-aryl vs N-alkyl).
Mechanistic Visualization
The following diagram illustrates the divergent pathways determined by the C5/C6 substitution.
Figure 1: The "Fork in the Road" – Methylation directs the scaffold toward specific hydrophobic pockets (Green path), while hydroxylation leads to redox reactivity and rapid metabolism (Red path).
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Synthesis & Handling (The Stability Check)
-
Objective: Demonstrate the oxidative instability of the dihydroxy derivative compared to the dimethoxy.
-
Start Material: 5,6-dimethoxyisoindoline hydrochloride (commercially available).
-
Demethylation (To generate Dihydroxy):
-
Dissolve dimethoxy analog in anhydrous DCM under Argon .
-
Add BBr3 (3.0 eq) dropwise at -78°C. Warm to RT and stir for 4h.
-
Critical Step: Quench with MeOH at 0°C.
-
-
Stability Assay:
-
Dissolve both compounds in PBS (pH 7.4).
-
Monitor UV-Vis absorption at 0h, 1h, and 4h.
-
Result: The Dimethoxy solution remains clear. The Dihydroxy solution will turn pink/brown within hours, indicating quinone formation (polymerization).
-
Protocol B: Comparative Cytotoxicity with ROS Scavenger
-
Objective: Determine if cytotoxicity is mechanism-based or ROS-mediated.
-
Cell Line: HeLa or RAW 264.7 (macrophages).
-
Groups:
-
Group 1: 5,6-Dimethoxy isoindoline (0.1 - 100 µM).
-
Group 2: 5,6-Dihydroxy isoindoline (0.1 - 100 µM).
-
Group 3: 5,6-Dihydroxy isoindoline + NAC (N-acetylcysteine, 5 mM) .
-
-
Readout: MTT Assay at 24h.
-
Interpretation:
-
If NAC rescues cell viability in Group 3 compared to Group 2, the activity is driven by ROS/Quinone toxicity (typical for dihydroxy).
-
If NAC has no effect , the activity is likely specific target engagement (typical for dimethoxy).
-
References
-
Gastpar, R., et al. (1998). "Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization." Journal of Medicinal Chemistry. Link
-
Mihoubi, W., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies." RSC Advances. Link
-
Nappi, A. J., et al. (2013). "Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase."[1] PLoS One. Link
-
Baillie, G. S., et al. (2018). "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Frontiers in Pharmacology. Link
-
Meanwell, N. A. (2011). "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." Journal of Medicinal Chemistry. Link
Sources
A Comprehensive Guide to the Melting Point of 5,6-Dimethoxyisoindoline HCl: Reference Standards and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of purity. This guide provides a comprehensive reference for the melting point of pure 5,6-dimethoxyisoindoline hydrochloride, a key intermediate in the synthesis of various biologically active molecules. In the absence of a definitive, experimentally determined value in publicly accessible literature, this document offers a robust framework for its estimation, comparison with potential impurities, and a detailed protocol for accurate experimental verification.
Understanding the Significance of Melting Point in Purity Assessment
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis for assessing the purity of a compound. A sharp melting range is a strong indicator of high purity, while a broad and depressed range suggests the presence of contaminants.
Reference Melting Point Data
As of the latest literature review, a specific experimental melting point for pure 5,6-dimethoxyisoindoline HCl has not been reported. However, based on the known melting point of the free base and data from structurally related compounds, we can establish a comparative framework.
| Compound Name | Structure | Melting Point (°C) | Notes |
| 5,6-Dimethoxyisoindoline | 108[1] | Free base of the target compound. The hydrochloride salt is expected to have a significantly higher melting point. | |
| 5,6-Dimethoxyisoindoline HCl (Predicted) | ~210-225 | This is a computationally predicted value. The formation of the hydrochloride salt increases the ionic character and lattice energy, leading to a substantial increase in the melting point compared to the free base. | |
| Isoindoline | 17 | The unsubstituted parent compound has a very low melting point. | |
| 5,6-Dimethoxyindole | 154-161 | A structurally related indole derivative. | |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl | 192-196 | A structurally similar heterocyclic hydrochloride salt. | |
| 3,4-Dimethoxyphenethylamine | 156-158 | A potential precursor in the synthesis of 5,6-dimethoxyisoindoline. | |
| 1,2-Dimethoxy-4,5-bis(bromomethyl)benzene | 138-140 | A potential precursor in the synthesis of 5,6-dimethoxyisoindoline. |
Rationale for the Predicted Melting Point: The conversion of a free amine to its hydrochloride salt introduces strong ionic interactions within the crystal lattice. This significantly increases the energy required to overcome these forces and transition to the liquid state. The predicted range of 210-225 °C for 5,6-dimethoxyisoindoline HCl is based on the substantial increase in melting points observed for similar amine-to-hydrochloride salt conversions and computational melting point prediction models.
Potential Impurities and Their Impact
The synthesis of 5,6-dimethoxyisoindoline and its subsequent conversion to the hydrochloride salt can potentially introduce several impurities. The presence of these impurities will likely depress and broaden the observed melting point of the final product.
-
Unreacted Starting Materials: Residual starting materials such as 3,4-dimethoxyphenethylamine or 1,2-dimethoxy-4,5-bis(bromomethyl)benzene would act as impurities.
-
Byproducts of the Cyclization Reaction: Incomplete cyclization or side reactions can lead to the formation of polymeric materials or other non-target compounds, which would significantly impact the melting point.
-
Residual Solvents: Solvents used during the synthesis and purification, if not completely removed, can become entrapped in the crystal lattice and affect the melting point.
-
Excess Hydrochloric Acid: While necessary for salt formation, residual, non-stoichiometric HCl can also influence the melting behavior.
Experimental Protocol for Accurate Melting Point Determination
To obtain a reliable and accurate melting point for 5,6-dimethoxyisoindoline HCl, the following capillary melting point method should be employed.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)
-
Capillary tubes (thin-walled, sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Reference standards with known melting points (for calibration)
Procedure:
-
Sample Preparation:
-
Ensure the sample of 5,6-dimethoxyisoindoline HCl is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be 2-3 mm.
-
Firmly tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Calibration of the Apparatus:
-
Prior to measuring the sample's melting point, calibrate the apparatus using a certified reference standard with a known melting point in a similar range to the expected melting point of the sample. This ensures the accuracy of the temperature readings.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point (e.g., start at 190°C).
-
Set the heating rate to a slow and steady ramp, typically 1-2°C per minute. A slow heating rate is crucial for accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting range of the sample.
-
-
Interpretation of Results:
-
A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound.
-
A broad melting range (e.g., >2°C) and a depressed melting point compared to the reference value suggest the presence of impurities.
-
Visualizing the Workflow: Melting Point for Purity Assessment
The following diagram illustrates the logical workflow of utilizing melting point determination as a tool for assessing the purity of a synthesized compound like 5,6-dimethoxyisoindoline HCl.
Sources
Technical Comparison Guide: Photophysical Characterization of Electron-Rich Isoindoline Salts
Executive Summary
Electron-rich isoindoline salts—specifically alkoxy-substituted 1,3-diiminoisoindolines and N-substituted isoindolinium derivatives —represent a critical class of heteroaromatic intermediates. Unlike their electron-deficient counterparts (e.g., nitro-substituted variants), these compounds exhibit distinct bathochromic shifts and enhanced solubility, making them indispensable precursors for phthalocyanines (Pcs) used in photodynamic therapy (PDT) and organic photovoltaics (OPV).
This guide objectively compares the UV-Vis absorption profiles of electron-rich isoindoline salts against unsubstituted and electron-poor alternatives. It provides validated experimental protocols for spectral characterization, emphasizing the solvatochromic behaviors critical for accurate quality control in drug development workflows.
Mechanistic Insight: The "Electron-Rich" Advantage
The optical properties of isoindoline salts are governed by the HOMO-LUMO gap , which is significantly modulated by substituents on the benzene ring (positions 4, 5, 6, or 7).
-
Auxochromic Effect: Electron-donating groups (EDGs) such as alkoxy (-OR) or amino (-NR2) moieties raise the energy of the Highest Occupied Molecular Orbital (HOMO) through
interaction. This compression of the bandgap results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted isoindolines. -
Protonation State: The formation of the salt (e.g., hydrochloride or tosylate) protonates the imine nitrogens. This stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), further reducing the energy gap.[1] While the free base 1,3-diiminoisoindoline is often unstable and prone to self-condensation, the salt form is kinetically stable, allowing for precise spectral quantification.
Comparative Electronic Profiles
| Feature | Electron-Rich (Alkoxy) | Unsubstituted | Electron-Poor (Nitro) |
| Dominant Transition | |||
| Spectral Region | UV-A to Blue (350–450 nm onset) | UV-C/UV-B (< 320 nm) | UV-A (often broad tail) |
| Molar Extinction ( | High (> 10,000 M⁻¹cm⁻¹) | Moderate | Low to Moderate |
| Solubility (MeOH) | Excellent (due to lipid chains) | Moderate | Poor |
Comparative Analysis: UV-Vis Performance Data
The following data compares a representative electron-rich salt, 5-neopentoxy-1,3-diiminoisoindoline hydrochloride , against standard alternatives.
Table 1: Spectral Characteristics of Isoindoline Derivatives
| Compound Class | Specific Derivative | Solvent | Key Spectral Feature | ||
| Electron-Rich Salt | 5-Neopentoxy-1,3-diiminoisoindoline HCl | MeOH | 345, 370 (sh) | 4.12 | Distinct bathochromic shift due to alkoxy donation; clear onset in visible region. |
| Unsubstituted Salt | 1,3-Diiminoisoindoline HCl | MeOH | 302, 328 | 3.85 | Sharp UV absorption; transparent in visible. |
| Conjugated Dye | Blue Isoindole (OPA-Sulfite adduct) | H₂O | 582 | 4.60 | Deep blue color; formed via specific analytical reaction (not a precursor salt). |
| Condensation Product | 2,9,16,23-Tetra-neopentoxy-phthalocyanine | CHCl₃ | 698 (Q-band) | 5.20 | Massive shift upon macrocyclization; used as PDT reference. |
Note: The "Blue Isoindole" is included to illustrate the potential of the isoindoline core when fully conjugated, though the precursor salts discussed here typically absorb at the UV/Visible boundary.
Solvatochromic Effects
Electron-rich isoindoline salts exhibit negative solvatochromism . In polar protic solvents (Methanol, Water), the ground state is stabilized by hydrogen bonding to the ionic center, resulting in a slight blue shift compared to non-polar aprotic solvents (DCM, THF), provided solubility is maintained.
Validated Experimental Protocol
Objective: Accurate determination of
Materials
-
Analyte: 5-Neopentoxy-1,3-diiminoisoindoline Hydrochloride (purified by recrystallization from MeOH/Ether).
-
Solvent: HPLC-grade Methanol (anhydrous preferred to prevent hydrolysis).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).[2]
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path length) with pure Methanol.
-
Run a baseline correction (200–800 nm) to subtract solvent absorbance.
-
-
Stock Solution Preparation:
-
Weigh 5.0 mg of the isoindoline salt into a 10 mL volumetric flask.
-
Dissolve in Methanol and dilute to mark. (Conc
1.5 mM). -
Critical: Perform this step quickly and keep the solution cool (
C) to avoid self-condensation.
-
-
Dilution Series (Self-Validation):
-
Prepare three working standards:
, , and . -
Measure absorbance immediately.
-
-
Measurement & Analysis:
-
Scan from 250 nm to 500 nm.
-
Validation Check: The ratio of Abs(345nm) / Abs(300nm) should remain constant across dilutions. If the ratio changes or a new band appears >600 nm, reject data (indicates condensation to phthalocyanine).
-
-
Data Reporting:
-
Calculate Molar Extinction Coefficient (
) using the Beer-Lambert Law: .
-
Synthesis & Spectral Evolution Pathways
The following diagram illustrates the structural and spectral evolution from the electron-rich precursor to the final active drug candidate (Phthalocyanine).
Caption: Evolution of electron-rich isoindoline salts from nitrile precursors to phthalocyanine dyes, highlighting the dramatic spectral shift upon cyclotetramerization.
References
-
Leznoff, C. C., et al. (1987).[3] "The syntheses of mono- and disubstituted phthalocyanines using a dithioimide." Canadian Journal of Chemistry, 65(8), 1705-1713. Link
-
Kobayashi, N. (2015). "Optical Spectra of Phthalocyanines and Related Compounds." ResearchGate.[4] Link
- Matlaba, P., & Nyokong, T. (2002).
-
Hondez, H., et al. (2022). "Isoindolinium Groups as Stable Anion Conductors for Anion-Exchange Membrane Fuel Cells." ACS Materials Au, 2(3), 329-339. Link
-
ChemGuide. "UV-Visible Absorption Spectra: Theory and Interpretation." Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
